4-Chloro-1-(2-fluorophenyl)-1-oxobutane
Description
BenchChem offers high-quality 4-Chloro-1-(2-fluorophenyl)-1-oxobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-(2-fluorophenyl)-1-oxobutane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-1-(2-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c11-7-3-6-10(13)8-4-1-2-5-9(8)12/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCPYEWBWOAVGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593385 | |
| Record name | 4-Chloro-1-(2-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2823-19-0 | |
| Record name | 4-Chloro-1-(2-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4-Chloro-1-(2-fluorophenyl)-1-oxobutane
The following technical monograph provides an in-depth analysis of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane (CAS 2823-19-0).[1] This guide is structured to serve researchers and drug development professionals, focusing on its critical role as a regioisomeric reference standard and a pharmacophore building block.
CAS Registry Number: 2823-19-0
Synonyms:
Executive Summary
In the landscape of medicinal chemistry, 4-Chloro-1-(2-fluorophenyl)-1-oxobutane occupies a specialized niche.[2] While its para-isomer (CAS 3874-54-2) is the industrial workhorse for synthesizing Haloperidol and related antipsychotics, the ortho-isomer (CAS 2823-19-0) serves two critical functions:
-
Critical Quality Attribute (CQA) Reference Standard: It is a regulated impurity in the supply chain of fluorinated pharmaceuticals, including TRK inhibitors like Larotrectinib and butyrophenone antipsychotics. Its presence must be quantified to meet ICH Q3A/B guidelines.
-
SAR Probe: It allows for the exploration of ortho-substitution effects on binding affinity in dopaminergic and serotonergic ligands, often serving as a negative control or a selectivity filter during lead optimization.
Chemical Identity & Physicochemical Profile
The ortho-positioning of the fluorine atom introduces significant steric and electronic differences compared to the para-isomer. The proximity of the fluorine to the carbonyl group creates an electrostatic repulsion (dipole-dipole interaction) that alters the ketone's reactivity and the molecule's lipophilicity profile.
Table 1: Physicochemical Properties
| Property | Value | Technical Note |
| Molecular Formula | Halogenated ketone motif | |
| Molecular Weight | 200.64 g/mol | Fragment-like, suitable for FBDD |
| Appearance | Pale Yellow Liquid | Distinct from the solid para-isomer (mp 5-6°C) |
| Boiling Point | 287.6°C (760 mmHg) | High thermal stability |
| Density | 1.183 g/cm³ | Denser than water; phase separation is rapid |
| Flash Point | 127.8°C | Combustible, requires Class IIIB handling |
| Solubility | DMSO, Methanol, Chloroform | Lipophilic (LogP ~2.6 - 3.0) |
Synthetic Pathways & Mechanism
Unlike the para-isomer, which is produced via Friedel-Crafts acylation (where the fluorine atom directs para), the ortho-isomer requires directed synthesis to achieve high purity. The Friedel-Crafts route yields only ~5-10% of the ortho product, making isolation inefficient.
Preferred Regioselective Synthesis (Grignard Route)
To ensure "Scientific Integrity" and avoid difficult isomer separations, the Grignard addition method is the self-validating protocol of choice for laboratory-scale synthesis.
Reaction Logic:
-
Activation: 1-Bromo-2-fluorobenzene is converted to its Grignard reagent. The ortho-fluorine exerts an inductive withdrawing effect, requiring anhydrous conditions and potentially an activator (e.g.,
) to initiate magnesiation. -
Acylation: The Grignard reagent attacks 4-chlorobutyryl chloride. Critical Control Point: The reaction must be kept at low temperature (-78°C to -20°C) to prevent bis-addition (formation of the tertiary alcohol) or reaction with the alkyl chloride tail (cyclization).
Figure 1: Regioselective synthesis pathway via Grignard reagent, highlighting the critical temperature control point to avoid bis-alkylation.
Experimental Protocol: Regioselective Synthesis
Objective: Synthesis of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane (10g scale).
Safety Precaution: All steps must be performed under inert atmosphere (
-
Grignard Preparation:
-
Charge a flame-dried 3-neck flask with Mg turnings (1.2 eq) and anhydrous THF.
-
Add a crystal of iodine and 5% of the 1-bromo-2-fluorobenzene solution. Heat gently to initiate (color change from brown to clear).
-
Add the remaining bromide dropwise, maintaining a gentle reflux. Stir for 1h post-addition.
-
-
Acylation (The Critical Step):
-
Cool the Grignard solution to -78°C (dry ice/acetone bath).
-
Add 4-chlorobutyryl chloride (1.0 eq) in THF dropwise over 45 minutes. Scientific Rationale: Slow addition at low temperature favors mono-addition to the acyl chloride over the ketone product.
-
Allow the mixture to warm to 0°C over 2 hours.
-
-
Quench & Workup:
-
Quench with 1M HCl (aq) at 0°C.
-
Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
. -
Concentrate in vacuo to yield a yellow oil.
-
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc 95:5).
-
Validation: Verify regiochemistry via
-NMR. The ortho-isomer will show distinct aromatic splitting patterns (multiplets) compared to the symmetric AA'BB' system of the para-isomer.
-
Applications in Drug Development
Impurity Profiling (Larotrectinib & Haloperidol)
In the synthesis of Larotrectinib (a TRK inhibitor), the starting materials often involve fluorinated aromatics. If 2-fluorobenzene derivatives are present as contaminants in 2,5-difluoro precursors, CAS 2823-19-0 can form as a stable impurity. Similarly, in Haloperidol production, commercial fluorobenzene may contain trace 2-fluorobenzene. The resulting ortho-isomer (CAS 2823-19-0) does not undergo the subsequent nucleophilic substitution as efficiently as the para-isomer due to steric hindrance from the ortho-fluorine, leading to accumulation in the mother liquor.
Pharmacophore Cyclization
This compound is a precursor to (2-fluorophenyl)cyclopropylmethanone and related heterocycles. Upon treatment with base (e.g., KOtBu), the pendant alkyl chloride undergoes intramolecular
Figure 2: Dual utility of CAS 2823-19-0 as a QC standard for impurity profiling and a synthetic precursor for cyclopropyl pharmacophores.
Safety & Handling
-
Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).
-
Storage: Store at 2-8°C under inert gas. The alkyl chloride is susceptible to hydrolysis over extended periods in moist air.
-
Disposal: Halogenated organic waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18399926, 4-Chloro-1-(2-fluorophenyl)-1-butanone. Retrieved from [Link]
-
SynZeal Research. Larotrectinib Impurities and Reference Standards. Retrieved from [Link]
Sources
The Pivotal Role of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane in Neuropharmacology: A Technical Guide to its Synthesis, Biological Activity, and Therapeutic Potential
This technical guide provides an in-depth exploration of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane, a key chemical intermediate whose structural scaffold is at the heart of a class of potent neuroleptic drugs. For researchers, medicinal chemists, and drug development professionals, understanding the synthesis, biological activity, and structure-activity relationships of this compound and its derivatives is critical for the rational design of novel therapeutics for psychiatric and neurological disorders. This document will delve into the core scientific principles and practical methodologies associated with this important pharmacological precursor.
Introduction: The Butyrophenone Scaffold and its Significance
4-Chloro-1-(2-fluorophenyl)-1-oxobutane belongs to the butyrophenone class of compounds. While not typically a pharmacologically active agent in its own right, its true significance lies in its role as a versatile precursor for the synthesis of a range of psychoactive drugs, most notably antipsychotics. The butyrophenone backbone provides a crucial structural motif for interaction with key neurotransmitter receptors in the central nervous system (CNS), particularly dopamine and serotonin receptors. Its unique chemical structure, featuring a reactive chlorobutyl chain, allows for the strategic introduction of various amine-containing moieties, leading to a diverse array of pharmacologically active molecules with tailored receptor binding profiles.
The most prominent example of a drug synthesized from a butyrophenone precursor is Haloperidol, a potent first-generation antipsychotic that has been a cornerstone in the treatment of schizophrenia and other psychotic disorders for decades.[1] The journey from 4-Chloro-1-(2-fluorophenyl)-1-oxobutane to highly active neuroleptics is a testament to the power of medicinal chemistry in transforming simple organic molecules into life-changing medicines.
Synthesis of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane: The Friedel-Crafts Acylation Approach
The primary and most efficient method for the synthesis of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane is the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride.[2][3] This electrophilic aromatic substitution reaction is a fundamental transformation in organic chemistry, allowing for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[4][5]
Causality Behind Experimental Choices
The choice of reactants and catalysts in this synthesis is dictated by the principles of electrophilic aromatic substitution. Fluorobenzene is chosen as the aromatic substrate due to the directing effect of the fluorine atom, which is an ortho-, para-director. The acylation reaction will predominantly yield the para-substituted product due to steric hindrance at the ortho position. The use of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to activate the 4-chlorobutyryl chloride, rendering it a much stronger electrophile capable of attacking the electron-rich aromatic ring.[5]
Experimental Protocol: Friedel-Crafts Acylation
The following protocol is a representative, self-validating system for the synthesis of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane.
Materials:
-
Fluorobenzene
-
4-Chlorobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 equivalents) to dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: Cool the suspension to 0-5 °C in an ice bath. Slowly add 4-chlorobutyryl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.
-
Addition of Fluorobenzene: After the addition of the acyl chloride is complete, add fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: Separate the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-Chloro-1-(2-fluorophenyl)-1-oxobutane can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Workflow for the synthesis of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane.
Biological Activity and Mechanism of Action of Derivatives
The primary biological significance of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane lies in its role as a scaffold for the synthesis of potent antagonists of dopamine D₂ and serotonin 5-HT₂A receptors.[6][7] These receptors are key players in the pathophysiology of psychosis, and their modulation is the cornerstone of antipsychotic drug action.[1]
Dopamine D₂ Receptor Antagonism
The "dopamine hypothesis" of schizophrenia postulates that an overactivity of dopaminergic pathways in the mesolimbic region of the brain contributes to the positive symptoms of the disorder, such as hallucinations and delusions.[1] Butyrophenone antipsychotics, derived from precursors like 4-Chloro-1-(2-fluorophenyl)-1-oxobutane, are potent antagonists at the D₂ receptor.[6] By blocking these receptors, they reduce the excessive dopaminergic neurotransmission, thereby alleviating the positive symptoms of schizophrenia.
Serotonin 5-HT₂A Receptor Antagonism
Atypical antipsychotics, many of which are structurally related to the butyrophenones, exhibit a high affinity for the 5-HT₂A receptor in addition to their D₂ receptor antagonism.[8] The blockade of 5-HT₂A receptors is thought to contribute to their efficacy against the negative symptoms of schizophrenia (e.g., social withdrawal, anhedonia) and to a lower incidence of extrapyramidal side effects (EPS) compared to first-generation antipsychotics.[9] The interplay between dopamine and serotonin systems is complex, and the dual antagonism of D₂ and 5-HT₂A receptors is a key feature of modern antipsychotic drug design.
Caption: Mechanism of action of butyrophenone derivatives at dopamine and serotonin receptors.
Structure-Activity Relationship (SAR) Studies
The pharmacological profile of butyrophenone derivatives can be finely tuned by modifying their chemical structure. SAR studies have revealed several key features that govern their affinity and selectivity for dopamine and serotonin receptors.
| Structural Modification | Effect on Biological Activity | Reference |
| Nature of the Amine Moiety | The type of amine introduced by reacting with the chlorobutyl chain is the most critical determinant of receptor affinity and selectivity. Bulky and rigid amine structures, such as the 4-phenylpiperidine moiety in haloperidol, generally confer high affinity for the D₂ receptor. | [10] |
| Substitution on the Phenyl Ring of the Amine | Substitution on the phenyl ring attached to the piperidine or piperazine nitrogen can significantly impact receptor binding. For example, a para-chloro substituent, as seen in haloperidol, is often associated with potent D₂ antagonism. | [10] |
| Length of the Alkyl Chain | The three-carbon (propyl) chain between the ketone and the nitrogen atom is optimal for D₂ receptor binding. Shortening or lengthening this chain generally leads to a decrease in potency. | [11] |
| Modification of the Ketone Group | Reduction of the ketone to a hydroxyl group or its replacement with other functional groups typically reduces antipsychotic activity, highlighting the importance of the carbonyl moiety for receptor interaction. | [11] |
Neuroprotective Properties
Emerging research suggests that some butyrophenone derivatives may possess neuroprotective properties, which could be beneficial in the long-term treatment of psychiatric disorders and in neurodegenerative diseases.[12] The exact mechanisms are still under investigation, but several hypotheses have been proposed:
-
Antioxidant Effects: Some compounds have been shown to reduce oxidative stress in neuronal cells, which is a key factor in neurodegeneration.[11]
-
Modulation of Neurotrophic Factors: Certain atypical antipsychotics have been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
-
Anti-apoptotic Effects: Some studies indicate that these compounds can inhibit apoptosis (programmed cell death) in neurons.[13]
Further research is needed to fully elucidate the neuroprotective potential of this class of compounds and to identify the specific structural features responsible for these effects.
Conclusion
4-Chloro-1-(2-fluorophenyl)-1-oxobutane is a cornerstone molecule in the field of neuropharmacology. Its straightforward synthesis via Friedel-Crafts acylation provides access to a rich chemical space of butyrophenone derivatives with profound biological activities. The ability of these compounds to modulate dopaminergic and serotonergic neurotransmission has led to the development of effective treatments for psychosis. Ongoing research into their structure-activity relationships and neuroprotective effects continues to open new avenues for the design of next-generation therapeutics with improved efficacy and safety profiles. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of CNS drug discovery.
References
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
- Shu Kobayashi, et al. Friedel-Crafts acylation of benzene and unactivated benzenes such as chlorobenzene, and fluorobenzene in the presence of catalytic amounts of hafnium(IV)triflate (Hf(OTf)4) and trifluoromethanesulfonic acid (TfOH). International Journal of Advanced Chemistry Research. 2021;3(1):10-15.
- Anne McElwee Reeve. A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
- Enrique Raviña, et al. Conformationally Constrained Butyrophenones with Mixed Dopaminergic (D2) and Serotoninergic (5-HT2A, 5-HT2C) Affinities: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo- and -thienocycloalkanones as Putative Atypical Antipsychotics. Journal of Medicinal Chemistry. 2002;45(1):54-71.
- John A. Schetz, et al. Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Advances in Pharmacology. 2013;68:17-41.
- Peroutka SJ, Snyder SH. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies. The Journal of pharmacology and experimental therapeutics. 1980;215(3):582-587.
- Kalkman HO, Loetscher E. Neurotoxic/neuroprotective Activity of Haloperidol, Risperidone and Paliperidone in Neuroblastoma Cells. Basic & clinical pharmacology & toxicology. 2012;110(1):89-93.
- Enrique Raviña, et al. Conformationally constrained butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors: synthesis of aminomethylbenzo[b]furanones and their evaluation as antipsychotics. Journal of medicinal chemistry. 2000;43(24):4683-4697.
- Abdel-Zaher AO, Abdel-Hady RH, Mahmoud MM, Farrag MM. Neuroprotective Effects of Alpha Lipoic Acid on Haloperidol-Induced Oxidative Stress in the Rat Brain. Neurochemical research. 2011;36(3):471-479.
-
2-Minute Neuroscience. 2-Minute Neuroscience: Antipsychotics. YouTube. [Link]
- Meltzer HY, et al. Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy. Neuropsychopharmacology. 1999;21(4):558-572.
-
Patsnap Synapse. What is the mechanism of Haloperidol?. [Link]
- Ikoma Y, et al. Anatomical relationships between serotonin 5-HT2A and dopamine D2 receptors in living human brain. PloS one. 2010;5(9):e12822.
- Nichols DE. Structure–activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. 2012;1(5):559-579.
- Manu P, et al. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current medicinal chemistry. 2017;24(25):2717-2727.
- Huhn M, et al. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis.
- Nichols DE. Structure–activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. 2012;1(5):559-579.
- Tarsy D, Baldessarini RJ. Receptor potencies (Ki values, nM) of selected antipsychotic agents. The Canadian journal of psychiatry.
Sources
- 1. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Anatomical relationships between serotonin 5-HT2A and dopamine D2 receptors in living human brain | PLOS One [journals.plos.org]
- 9. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Neuroprotective Effects of Alpha Lipoic Acid on Haloperidol-Induced Oxidative Stress in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurotoxic/neuroprotective activity of haloperidol, risperidone and paliperidone in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Chloro-1-(2-fluorophenyl)-1-oxobutane in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Key Butyrophenone Intermediate
In the intricate landscape of neuroscience drug discovery, the exploration of novel chemical entities is paramount. Among the vast armamentarium of molecular scaffolds, the butyrophenones have carved a significant niche, largely due to the profound impact of haloperidol, a cornerstone in the treatment of psychotic disorders. This guide delves into a crucial, yet often overlooked, component of this chemical class: 4-Chloro-1-(2-fluorophenyl)-1-oxobutane . While primarily recognized as a key intermediate in the synthesis of haloperidol and its analogues, this molecule holds intrinsic value and potential for researchers in neurological disorders.[1] This document serves as an in-depth technical resource, moving beyond a cursory overview to provide a foundational understanding of its synthesis, physicochemical properties, and, most critically, its implicit pharmacological relevance in the context of neurological disorder research. By understanding the core, we can better innovate at the periphery.
Physicochemical Profile and Synthesis
A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in research.
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 2823-19-0 | [2] |
| Molecular Formula | C₁₀H₁₀ClFO | [3] |
| Molecular Weight | 200.64 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [2][4] |
| Boiling Point | 150-170 °C at 4.5 Torr | [1] |
| Density | ~1.183 g/cm³ | [5] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform, benzene, methanol, and acetone. | [3] |
Table 1: Key Physicochemical Properties of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane
Synthesis Pathway: Friedel-Crafts Acylation
The primary route for synthesizing 4-Chloro-1-(2-fluorophenyl)-1-oxobutane is the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[5][6][7][8]
Reaction Scheme:
Caption: Friedel-Crafts acylation for the synthesis of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane.
Step-by-Step Methodology:
-
Catalyst Suspension: Anhydrous aluminum chloride is suspended in a suitable anhydrous solvent, such as dichloromethane, under an inert atmosphere and cooled in an ice bath.
-
Acyl Chloride Addition: A solution of 4-chlorobutyryl chloride in the same anhydrous solvent is added dropwise to the stirred catalyst suspension, maintaining a low temperature.
-
Aromatic Substrate Addition: Fluorobenzene is then added dropwise to the reaction mixture, again ensuring the temperature remains low to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a designated period to ensure completion.
-
Quenching and Workup: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure 4-Chloro-1-(2-fluorophenyl)-1-oxobutane.[5]
The Dopaminergic Connection: A Haloperidol Analogue
The primary interest in 4-Chloro-1-(2-fluorophenyl)-1-oxobutane within neurological research stems from its structural relationship to haloperidol, a potent dopamine D2 receptor antagonist.[3][9][10] This relationship positions the compound as a key precursor in the synthesis of a major class of antipsychotic drugs.[1]
The Butyrophenone Pharmacophore and Dopamine D2 Receptor Antagonism
The butyrophenone scaffold is a well-established pharmacophore for dopamine D2 receptor antagonism. Key structural features contribute to this activity:
-
Aromatic Ring: A fluoro-substituted aromatic ring, as seen in 4-Chloro-1-(2-fluorophenyl)-1-oxobutane, is known to enhance antipsychotic activity.[11][12]
-
Carbonyl Group: The ketone functional group is optimal for activity within the butyrophenone series.[11][12]
-
Propyl Chain: A three-carbon chain (propyl) separating the carbonyl group from the nitrogen atom of the piperidine ring (in the final drug) is crucial for optimal activity.[11]
Caption: The role of butyrophenones in dopamine D2 receptor antagonism.
Experimental Protocols for Neurological Research
Given its role as a precursor and its inherent butyrophenone structure, 4-Chloro-1-(2-fluorophenyl)-1-oxobutane can be utilized in several key experimental workflows in neurological research.
In Vitro Assay: Dopamine D2 Receptor Binding
To ascertain the direct interaction of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane or its derivatives with the dopamine D2 receptor, a radioligand binding assay is the gold standard.
Workflow for Radioligand Binding Assay:
Caption: Workflow for a dopamine D2 receptor radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing dopamine D2 receptors in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend and wash the pellet to remove endogenous ligands.
-
Determine the protein concentration of the membrane preparation.[13]
-
-
Incubation:
-
In a 96-well plate, combine the membrane preparation, a known concentration of a radioligand with high affinity for the D2 receptor (e.g., [³H]spiperone), and varying concentrations of the test compound (4-Chloro-1-(2-fluorophenyl)-1-oxobutane).
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known D2 antagonist).
-
Incubate the plate at a controlled temperature with gentle agitation to allow binding to reach equilibrium.[13]
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[13]
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant), which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation.[13]
-
In Vivo Assessment: Animal Models of Psychosis
To evaluate the potential antipsychotic-like effects of derivatives of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane, rodent models of psychosis are employed. These models often involve inducing hyperlocomotion with a psychostimulant like amphetamine, which is a dopamine-releasing agent. The ability of a test compound to attenuate this hyperlocomotion is indicative of potential antipsychotic activity.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rodents
-
Animal Acclimation: Acclimate rodents (mice or rats) to the testing environment (e.g., open-field arena) to reduce novelty-induced stress.
-
Drug Administration:
-
Administer the test compound (a derivative of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane) or vehicle control via a suitable route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time, administer amphetamine or saline.
-
-
Behavioral Assessment:
-
Place the animals in the open-field arena immediately after amphetamine administration.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration using an automated tracking system.
-
-
Data Analysis:
-
Compare the locomotor activity of animals treated with the test compound + amphetamine to the group treated with vehicle + amphetamine.
-
A significant reduction in amphetamine-induced hyperlocomotion by the test compound suggests potential antipsychotic-like efficacy.
-
Future Directions and Conclusion
4-Chloro-1-(2-fluorophenyl)-1-oxobutane represents more than just a stepping stone in the synthesis of established drugs. Its inherent butyrophenone structure provides a valuable and readily accessible starting point for the design and synthesis of novel ligands targeting the dopaminergic system and potentially other neurological pathways.
Future research should focus on:
-
Direct Pharmacological Characterization: A comprehensive in vitro profiling of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane against a panel of CNS receptors is warranted to uncover any direct biological activity.
-
Analogue Synthesis and Screening: The versatile chemical nature of this compound allows for the systematic modification of its structure to explore structure-activity relationships and develop novel compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Exploration of Neuroprotective Properties: Given the mention of neuroprotective properties of related compounds, investigating the potential of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane and its derivatives to mitigate neuronal damage in models of neurodegenerative diseases could be a fruitful avenue of research.
References
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Wang, S., et al. (2020). Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. Nature Communications, 11(1), 998. Retrieved from [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]
-
Synapse, P. (2024, July 17). What is the mechanism of Haloperidol? Patsnap. Retrieved from [Link]
-
Pharmacy 180. (n.d.). SAR of Butyrophenones - Tranquillizers. Retrieved from [Link]
- Manallack, D. T., et al. (2013). The Significance of Cation-π Interactions in Ligand Recognition and Drug Design. Accounts of Chemical Research, 46(4), 897-907.
-
Eltze, M. (2009). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Friedrich-Alexander-Universität Erlangen-Nürnberg. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | CAS#:2823-19-0. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. Retrieved from [Link]
-
Naiker, D. V., et al. (2006). Dose determination of haloperidol, risperidone and olanzapine using an in vivo dopamine D2-receptor occupancy method in the rat. European Journal of Pharmacology, 540(1-3), 87-90. Retrieved from [Link]
-
Lunkad, A. (2023, June 13). SAR of Butyrophenone [Video]. YouTube. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Chloro-1-(2-fluorophenyl)butan-1-one, CAS No : 2823-19-0. Retrieved from [Link]
- Janssen, P. A. J., & Tollenaere, J. P. (1979). The discovery of the butyrophenone-type neuroleptics. In Discoveries in Pharmacology (Vol. 1, pp. 1-33). Elsevier.
-
Gatch, M. B., et al. (2021). Behavioral effects of four novel synthetic cathinone analogs in rodents. Addiction Biology, 26(5), e12987. Retrieved from [Link]
-
Slideshare. (n.d.). Structure Activity Relationship of Antipsychotic Drug. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
PubChem. (n.d.). 4'-Chlorobutyrophenone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Haloperidol. Retrieved from [Link]
-
ChemRxiv. (n.d.). Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, September 1). Haloperidol. StatPearls. Retrieved from [Link]
-
YouTube. (2022, June 8). Anti catatonic activity of drugs in rats/mice OR Haloperidol induced catalepsy in rats [Video]. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, November 5). Behavioral effects of four novel synthetic cathinone analogs in rodents. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The effects of haloperidol on dopamine receptor gene expression. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, November 9). CHL1 depletion affects dopamine receptor D2-dependent modulation of mouse behavior. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Retrieved from [Link]
-
National Board of Forensic Medicine. (n.d.). Perspectives in Drug Discovery. Retrieved from [Link]
-
ACS Publications. (n.d.). Classics in Chemical Neuroscience: Haloperidol. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Pharmacokinetic drug interactions with oral haloperidol in adults: dose correction factors from a combined weighted analysis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved from [Link]
-
SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]
-
ResearchGate. (2020, February 5). (PDF) Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of drugs on the locomotory activity of animals. Locomotor.... Retrieved from [Link]
-
PubMed. (n.d.). Locomotor and discriminative stimulus effects of NBOH hallucinogens in rodents. Retrieved from [Link]
-
ResearchGate. (n.d.). Commentary on The discovery of the butyrophenone-type neuroleptics by P.A.J. Janssen and J.P. Tollenaere. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oral Haloperidol or Risperidone Treatment in Rats: Temporal Effects on Nerve Growth Factor Receptors, Cholinergic Neurons, and Memory Performance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Haloperidol and Olanzapine on Hippocampal Cells' Proliferation in Animal Model of Schizophrenia. Retrieved from [Link]
-
ACS Publications. (n.d.). Chemistry and Pharmacology of CNS Depressants Related to 4-(4-Hydroxy-4-phenylpiperidino)butyrophenone Part I--Synthesis and screening data in mice. Retrieved from [Link]
-
PubMed. (n.d.). Bromperidol, a new butyrophenone neuroleptic: a review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haloperidol - Wikipedia [en.wikipedia.org]
- 4. Locomotor and discriminative stimulus effects of NBOH hallucinogens in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The effects of haloperidol on dopamine receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. youtube.com [youtube.com]
- 13. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Technical Guide: 4-Chloro-1-(2-fluorophenyl)-1-oxobutane as a Zolazepam Precursor
Executive Summary
Zolazepam (4-(2-fluorophenyl)-1,3,8-trimethyl-6,8-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one) is a pyrazolodiazepinone derivative, widely used in veterinary medicine as a dissociative anesthetic, often in combination with tiletamine.[1][2][3]
This technical guide addresses the specific utilization of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane (CAS 2823-19-0) within the Zolazepam synthetic pathway. While this precursor is traditionally associated with the synthesis of butyrophenone neuroleptics (e.g., Lenperone or Haloperidol analogs), it serves as a viable, albeit non-standard, source for the critical 2-fluorophenyl moiety .
Technical Note on Atom Economy: The direct conversion of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane to Zolazepam requires an oxidative cleavage strategy . The 4-chlorobutyryl chain must be sacrificed to generate the reactive 2-fluorobenzoyl species, which is the requisite electrophile for the pyrazolo-diazepine core assembly. This guide details this "Precursor-to-Precursor" conversion followed by the core Zolazepam synthesis.
Phase 1: Precursor Activation (Oxidative Cleavage)
Objective: Convert 4-Chloro-1-(2-fluorophenyl)-1-oxobutane into 2-Fluorobenzoyl Chloride , the essential acylating agent for the Zolazepam pyrazole core.
Mechanism
The 4-chlorobutyryl side chain acts as a "masking group." We employ oxidative cleavage to excise the alkyl chain at the benzylic ketone position, yielding 2-fluorobenzoic acid, which is subsequently chlorinated.
Protocol 1.1: Oxidative Cleavage to 2-Fluorobenzoic Acid
-
Reagents: 4-Chloro-1-(2-fluorophenyl)-1-oxobutane, Potassium Permanganate (KMnO₄), Pyridine/Water.
-
Workflow:
-
Dissolution: Dissolve 0.1 mol of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane in a 60:40 mixture of Pyridine:Water (200 mL).
-
Oxidation: Slowly add 0.4 mol of KMnO₄ while maintaining the temperature at 70°C. The reaction is exothermic; control addition rate to prevent thermal runaway.
-
Reflux: Heat to reflux (95-100°C) for 4 hours to ensure complete cleavage of the chlorobutyl chain.
-
Workup: Filter the hot mixture to remove MnO₂ precipitate. Acidify the filtrate with HCl (pH ~2) to precipitate 2-Fluorobenzoic acid .
-
Purification: Recrystallize from hot water.
-
Yield Target: >85%[4]
-
Validation: melting point (121-123°C) and IR (carboxylic acid stretch at 1680-1700 cm⁻¹).
-
Protocol 1.2: Activation to 2-Fluorobenzoyl Chloride
-
Reagents: 2-Fluorobenzoic acid (from 1.1), Thionyl Chloride (SOCl₂), DMF (cat).
-
Workflow:
-
Suspend dry 2-Fluorobenzoic acid in anhydrous Toluene.
-
Add 1.2 equivalents of Thionyl Chloride and 2 drops of DMF.
-
Reflux for 2 hours until gas evolution (SO₂, HCl) ceases.
-
Isolation: Distill off excess Thionyl Chloride and Toluene under reduced pressure.
-
Product: The residue is 2-Fluorobenzoyl Chloride , used immediately in Phase 2.
-
Phase 2: Core Assembly (Pyrazolo-Diazepine Synthesis)
Objective: Construct the pyrazolo[3,4-e][1,4]diazepine skeleton using the activated 2-fluorophenyl fragment.
Reaction Pathway Diagram
The following Graphviz diagram illustrates the convergent synthesis from the prompt's precursor to Zolazepam.
Caption: Convergent synthesis pathway transforming the chlorobutyl precursor into the reactive acylating agent, merging with the pyrazole core to form Zolazepam.
Protocol 2.1: Acylation of the Pyrazolone
-
Reagents: 1,3-Dimethyl-5-pyrazolone, 2-Fluorobenzoyl Chloride (from 1.2), Calcium Hydroxide (Ca(OH)₂), 1,4-Dioxane.
-
Workflow:
-
Dissolve 1,3-Dimethyl-5-pyrazolone (1.0 eq) in 1,4-Dioxane.
-
Add Ca(OH)₂ (1.1 eq) as an acid scavenger.
-
Dropwise add 2-Fluorobenzoyl Chloride (1.0 eq) while maintaining 50-60°C.
-
Reflux for 3 hours.
-
Workup: Pour into ice water, acidify with HCl. The precipitate is (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone .
-
Protocol 2.2: Chlorination and Ring Closure
-
Reagents: Phosphorus Oxychloride (POCl₃), Methylamine, Bromoacetyl Bromide.
-
Workflow:
-
Chlorination: Reflux the 5-hydroxy intermediate with POCl₃ to yield the 5-chloro-pyrazole derivative.
-
Amination: React the 5-chloro derivative with anhydrous Methylamine in ethanol at 0°C to substitute the chlorine, yielding the 5-methylamino intermediate.
-
Final Cyclization:
-
Acylate the secondary amine with Bromoacetyl Bromide.
-
Treat with Ammonia/Ethanol or Sodium Azide followed by reduction (Staudinger reaction) to effect the ring closure of the 1,4-diazepine ring.
-
-
Final Product: Zolazepam .
-
Phase 3: Analytical Validation (Quality Control)
To ensure the integrity of the transformation from the non-standard precursor, rigorous QC is required.
Table 1: Critical Process Parameters (CPP) & Specifications
| Parameter | Specification | Method | Rationale |
| Precursor Purity | ≥ 98.0% | GC-MS | Impurities in the chlorobutyl chain can form toxic benzoic acid analogs during oxidation. |
| Oxidation Completion | < 0.5% Precursor | HPLC | Residual ketone interferes with the acylation step. |
| Zolazepam Identity | Match Reference | FTIR/NMR | Confirm formation of the diazepine ring (C=N stretch). |
| Residual Solvent | < 500 ppm | HS-GC | Pyridine and Dioxane are Class 2 solvents; strict removal is mandatory. |
HPLC Method for Final Purity
-
Column: C18 Reverse Phase (4.6 x 150mm, 5µm).
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV @ 254 nm.
-
Retention Time: Zolazepam typically elutes at ~12.5 min; 2-Fluorobenzoic acid (impurity) elutes at ~4.2 min.
References
-
LookChem. (n.d.). 4-Chloro-1-(2-fluorophenyl)-1-oxobutane Product Information. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis. Retrieved from [Link]
-
Frontiers in Pharmacology. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2023). Telazol (tiletamine and zolazepam) Approved Drug Product Information. Retrieved from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 2823-19-0|4-Chloro-1-(2-fluorophenyl)butan-1-one|BLD Pharm [bldpharm.com]
- 3. Tiletamine-Zolazepam, Ketamine, and Xylazine Anesthetic Protocol for High-Quality, High-Volume Spay and Neuter of Free-Roaming Cats in Seoul, Korea [mdpi.com]
- 4. US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones - Google Patents [patents.google.com]
Technical Monograph: Spectroscopic Profiling & Synthesis of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane
[1]
Executive Summary & Compound Identity
4-Chloro-1-(2-fluorophenyl)-1-oxobutane (also known as
Chemical Identity Table
| Parameter | Data |
| CAS Registry Number | 2823-19-0 |
| IUPAC Name | 4-Chloro-1-(2-fluorophenyl)butan-1-one |
| Molecular Formula | |
| Molecular Weight | 200.64 g/mol |
| Appearance | Pale yellow liquid |
| Boiling Point | 150–155 °C at 4.5 Torr (Predicted) |
| Solubility | Soluble in |
High-Fidelity Synthesis Strategy
While Friedel-Crafts acylation of fluorobenzene is the industrial standard for the para-isomer, it lacks regioselectivity for the ortho-isomer (yielding <10% ortho). For research-grade purity, a Grignard-Nitrile Addition protocol is recommended.[1] This method circumvents the separation difficulties associated with isomer mixtures.[1]
Reaction Mechanism (The "Ortho-Specific" Route)
The synthesis utilizes the high nucleophilicity of 2-fluorophenylmagnesium bromide attacking the electrophilic nitrile carbon of 4-chlorobutyronitrile. This forms a ketimine intermediate, which hydrolyzes to the ketone.[1]
Advantages:
-
Regiospecificity: 100% ortho substitution dictated by the starting material.
-
Mild Conditions: Avoids high-temperature Lewis Acid catalysis that can cause defluorination.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow and critical intermediates of the synthesis.
Figure 1: Regiospecific synthesis workflow via Grignard addition to nitrile.
Detailed Experimental Protocol
Safety Note: Work under inert atmosphere (
-
Grignard Preparation:
-
Addition:
-
Cool the Grignard solution to 0°C.
-
Add 4-chlorobutyronitrile (1.0 eq) in THF slowly over 30 mins.
-
Allow to warm to RT and stir for 4 hours. The solution will darken as the imine complex forms.[1]
-
-
Hydrolysis (Critical Step):
-
Cool to 0°C. Quench with 2M HCl.
-
Insight: Vigorous stirring is required here to hydrolyze the sterically hindered imine (due to ortho-fluorine).[1] Heat to 50°C for 1 hour if TLC shows persistent imine.
-
-
Workup:
Spectroscopic Atlas
The presence of the ortho-fluorine atom introduces significant spin-spin coupling (
Nuclear Magnetic Resonance (NMR) Profiling
All shifts are reported in ppm (
H NMR Data (400 MHz)
| Position | Shift ( | Multiplicity | Integration | Coupling ( |
| Ar-H (6) | 7.85 - 7.95 | td | 1H | Ortho to C=O.[1] Deshielded by carbonyl.[1] |
| Ar-H (4) | 7.48 - 7.55 | m | 1H | Para to F. |
| Ar-H (3, 5) | 7.10 - 7.25 | m | 2H | Overlapping signals.[1] H-3 is shielded by F. |
| C(4)H | 3.65 | t | 2H | |
| C(2)H | 3.15 | td | 2H | |
| C(3)H | 2.20 | quint | 2H |
C NMR Data (100 MHz)
The
| Carbon Type | Shift ( | Coupling Pattern ( | Structural Insight |
| C=O | 198.5 | d, | Ketone.[1] Small coupling due to ortho-F proximity.[1] |
| C-F (ipso) | 162.1 | d, | Diagnostic large coupling.[1] |
| Ar-C (ortho) | 130.5 | d, | Carbon attached to C=O.[1] |
| Ar-C (para) | 134.2 | d, | Para to F. |
| Alkyl-Cl | 44.8 | s | Terminal chloromethyl.[1] |
| 37.5 | d, | Adjacent to C=O.[1] |
Mass Spectrometry (EI-MS)
The fragmentation pattern is driven by
-
Molecular Ion (
): m/z 200 (35-Cl) / 202 (37-Cl).[1] Intensity ratio ~3:1.[1] -
Base Peak: m/z 123 (
).[1] This corresponds to the 2-fluorobenzoyl cation , formed by the loss of the chloro-propyl chain. -
McLafferty Rearrangement: Less prominent due to the lack of gamma-hydrogens on the ring side, but loss of ethylene from the alkyl chain can occur.
Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.
Infrared Spectroscopy (FT-IR)
Quality Control & Stability
-
Impurity Profile: Common impurities include the para-isomer (if using F-C synthesis) and the hydrolyzed carboxylic acid (2-fluorobenzoic acid) if stored improperly.[1]
-
Storage: The compound is susceptible to photolytic degradation.[1] Store in amber glass at 2–8°C.
-
Handling: The compound is a potent alkylating agent (due to the alkyl chloride).[1] Use double gloving and handle in a fume hood.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11557022, 4-Chloro-1-(2-fluorophenyl)-1-butanone.[1] Retrieved from [Link][1]
-
Olah, G. A. (1973).[1] Friedel-Crafts Chemistry.[1][2][6][7] Wiley-Interscience.[1] (Foundational text on acylation regioselectivity mechanisms).
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds.[1] 8th Ed.[1] Wiley.[1] (Reference for C-F coupling constants and IR shifts).
Sources
- 1. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
4-Chloro-1-(2-fluorophenyl)-1-oxobutane safety and handling
An In-Depth Technical Guide to the Safe Handling of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding the Molecule and Its Significance
4-Chloro-1-(2-fluorophenyl)-1-oxobutane (CAS No. 2823-19-0) is a halogenated ketone of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structural similarity to established pharmacophores makes it a valuable building block and research compound. Notably, it is recognized as an analog of Haloperidol, a potent antipsychotic and antidyskinetic agent, suggesting its utility in the exploration of new therapies for neurological disorders.[3] The compound's potential neuroprotective properties further underscore its importance in drug discovery pipelines, where it is used to investigate novel mechanisms of action targeting the central nervous system.[3]
The presence of both chlorine and fluorine atoms on the phenylbutanone scaffold imparts specific reactivity and metabolic characteristics, which are crucial for its function as an active pharmaceutical ingredient (API) or intermediate. However, these same structural features necessitate a rigorous and informed approach to its handling and safety management. This guide provides a comprehensive framework for the safe utilization of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane in a laboratory setting, grounded in established safety protocols and an understanding of its chemical nature.
Section 1: Chemical and Physical Profile
A foundational understanding of a compound's physical properties is critical for predicting its behavior under various laboratory conditions and for designing appropriate storage and handling protocols.
| Property | Value | Source |
| CAS Number | 2823-19-0 | [1] |
| Molecular Formula | C₁₀H₁₀ClFO | [1][4][5] |
| Molecular Weight | 200.64 g/mol | [1][4][5] |
| Physical State | Liquid | [1] |
| Boiling Point | 287.6 °C at 760 mmHg | [3][4] |
| Density | 1.183 g/cm³ | [3][4] |
| Flash Point | 127.8 °C | [3][4] |
| Purity | Typically ≥95% | [1] |
Expert Insight: The high boiling point and flash point indicate that this compound is not highly volatile or flammable at standard ambient temperatures. However, its liquid state necessitates robust secondary containment to mitigate spill risks. The density, being greater than water, means that in the event of a spill into an aqueous environment, it will sink, which is a critical consideration for environmental containment and cleanup procedures.
Section 2: Hazard Identification and Risk Assessment
4-Chloro-1-(2-fluorophenyl)-1-oxobutane is classified as a hazardous substance. The primary risks are associated with direct contact and ingestion. A thorough understanding of these hazards is the first step in implementing a self-validating system of safety.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]
Signal Word: Warning [1]
Hazard Pictogram:
Causality of Hazards:
-
Irritation: The electrophilic nature of the carbonyl group and the presence of halogens can lead to reactions with biological macromolecules in the skin, eyes, and respiratory tract, disrupting cellular integrity and triggering an inflammatory response. Prolonged or repeated exposure can exacerbate this irritation, potentially leading to dermatitis.[6]
-
Toxicity upon Ingestion: While specific toxicological data is limited, the "Harmful if swallowed" classification implies that accidental ingestion of even small quantities can cause significant adverse health effects.[1][6] The compound's metabolism may lead to the formation of reactive intermediates that can cause systemic damage.
Section 3: Engineering and Personal Protective Controls
A multi-layered approach to safety, combining engineering controls with appropriate Personal Protective Equipment (PPE), is essential for minimizing exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood. This is the primary line of defense against inhaling vapors or aerosols.[7][8] The causality is direct: the fume hood captures and exhausts airborne contaminants away from the operator's breathing zone.
-
Emergency Eyewash and Safety Shower: Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the work area.[7][8] This is a non-negotiable requirement for providing immediate decontamination in the event of accidental skin or eye contact.
Personal Protective Equipment (PPE): The selection of PPE is dictated by the identified risks of skin/eye irritation and potential for absorption.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][9] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[7] Gloves should be inspected before use and replaced immediately if contaminated or damaged.
-
Lab Coat: A flame-resistant lab coat or other protective clothing is mandatory to protect street clothes and underlying skin from splashes.[7]
-
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for emergency response, a respirator with an appropriate cartridge for organic vapors should be used in accordance with OSHA 29 CFR 1910.134.[8]
Section 4: Standard Operating Procedures for Handling and Storage
Adherence to standardized protocols is the cornerstone of a trustworthy and safe laboratory environment.
General Handling Protocol:
-
Pre-Handling Assessment: Before beginning work, review the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place and functional.
-
Work Area Preparation: Conduct all work within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper to contain minor spills.
-
Aliquotting and Transfer: Use precision tools such as calibrated pipettes or syringes for transferring the liquid to minimize the risk of spills. Avoid "pouring" from a large container to a small one.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[7][10] Decontaminate all equipment and the work surface.
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[7][9][11]
Storage Protocol:
-
Location: Store in a cool, dry, and well-ventilated area.[7][9][11] The area should be designated for chemical storage and away from heat sources or direct sunlight.
-
Container Integrity: Store in the original, tightly sealed container.[7][9][11] Containers must be carefully resealed after opening and kept upright to prevent leakage.[9]
-
Incompatibilities: Segregate from incompatible materials, particularly strong oxidizing agents and strong bases.[8][10]
-
Scientific Rationale: Strong oxidizing agents can react exothermically with organic compounds like this ketone, creating a fire or explosion hazard. Strong bases can promote dehydrohalogenation or other decomposition reactions, compromising the compound's integrity and potentially generating hazardous byproducts.
-
Section 5: Emergency Response and First Aid
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures:
-
Inhalation: Immediately remove the individual from the exposure area to fresh air.[7][11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[7][11] Seek medical advice if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[7][11] Remove contact lenses if present and easy to do.[10] Get immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7][11] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7] Immediately call a poison control center or doctor.[1]
Accidental Release Measures:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Containment: Wearing full PPE, contain the spill using an inert, absorbent material such as sand, vermiculite, or diatomaceous earth.[12] Prevent the spill from entering drains or waterways.[10][12]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste disposal.[10]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Emergency Response Workflow
Caption: Decision process for segregating and managing laboratory waste.
References
-
Material Safety Data Sheet - 4-Chloro-4'-Fluorobutyrophenone, 97+% (GC). Source: Cole-Parmer. [Link]
-
Safety Data Sheet: 1-Chlorobutane. Source: Carl ROTH. [Link]
-
4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | CAS#:2823-19-0. Source: Chemsrc. [Link]
-
Cas 2823-19-0, 4-CHLORO-1-(2-FLUOROPHENYL) - LookChem. Source: LookChem. [Link]
-
4'-Chlorobutyrophenone | C10H11ClO | CID 70321. Source: PubChem. [Link]
-
4-CHLORO-1-(2-FLUOROPHENYL)-1-BUTANONE. Source: FDA Global Substance Registration System (GSRS). [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. lookchem.com [lookchem.com]
- 4. 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | CAS#:2823-19-0 | Chemsrc [chemsrc.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-Chloro-1-(4-fluorophenyl)-1-butanone(3874-54-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. carlroth.com [carlroth.com]
Methodological & Application
Application Note: High-Purity Synthesis of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane
Abstract & Strategic Analysis
This protocol details the synthesis of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane (also known as 4-chloro-2'-fluorobutyrophenone). While the para-isomer (4-fluoro) is the ubiquitous precursor for Haloperidol, the ortho-isomer (2-fluoro) is a critical structural analog used in Structure-Activity Relationship (SAR) studies and as an impurity standard for quality control in antipsychotic drug manufacturing.
The Synthetic Challenge: Regioselectivity
Standard industrial synthesis of butyrophenones utilizes Friedel-Crafts acylation (Fluorobenzene + 4-Chlorobutyryl chloride). However, fluorine is an ortho, para-director with a strong preference for the para position due to steric hindrance and electronic effects.
-
Friedel-Crafts Outcome: >90% para-isomer (CAS 3874-54-2), <10% ortho-isomer. Separation requires energy-intensive fractional distillation.
-
Protocol Solution: To achieve high purity and yield of the ortho-isomer, this guide utilizes a Grignard-Nitrile Addition . By starting with 1-bromo-2-fluorobenzene, the position of the fluorine is "locked" prior to carbon-carbon bond formation, guaranteeing regiochemical integrity.
Retrosynthetic Logic
The following diagram illustrates the decision matrix favoring the Grignard route for the ortho target.
Figure 1: Retrosynthetic analysis demonstrating the superiority of the Grignard route for ortho-specific synthesis.
Safety & Handling (E-E-A-T)
-
Reagent Hazards:
-
1-Bromo-2-fluorobenzene: Irritant. Flammable.
-
4-Chlorobutyronitrile: Toxic if swallowed/inhaled.[1] Metabolizes to release cyanide ions. Work in a fume hood.
-
Tetrahydrofuran (THF): Peroxide former. Ensure solvent is anhydrous and peroxide-free (test with KI strips).
-
-
Reaction Hazards: Grignard formation is exothermic. An induction period may occur; do not add all halide at once if initiation is delayed to prevent thermal runaway.
Experimental Protocol: Grignard-Nitrile Addition
Reaction Scheme:
-
Activation: 1-Bromo-2-fluorobenzene + Mg
2-Fluorophenylmagnesium bromide. -
Addition: 2-F-Ph-MgBr + 4-Chlorobutyronitrile
Imine Salt. -
Hydrolysis: Imine Salt + H
O 4-Chloro-1-(2-fluorophenyl)-1-oxobutane.
Materials & Stoichiometry
| Component | Role | Equivalents | Amount (Example) |
| 1-Bromo-2-fluorobenzene | Precursor | 1.1 eq | 19.25 g (110 mmol) |
| Magnesium Turnings | Metal | 1.2 eq | 2.92 g (120 mmol) |
| 4-Chlorobutyronitrile | Electrophile | 1.0 eq | 10.36 g (100 mmol) |
| Iodine (I | Initiator | Catalytic | 1 crystal |
| THF (Anhydrous) | Solvent | N/A | 150 mL |
| HCl (2N) | Hydrolysis | Excess | 100 mL |
Step-by-Step Methodology
Step 1: Preparation of 2-Fluorophenylmagnesium Bromide
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N
inlet, and pressure-equalizing addition funnel. Add a magnetic stir bar. -
Loading: Add Magnesium turnings (2.92 g) and a single crystal of Iodine. Cover with ~20 mL of anhydrous THF.
-
Initiation: Dissolve 1-Bromo-2-fluorobenzene (19.25 g) in 80 mL THF. Add ~5 mL of this solution to the Mg. Heat gently with a heat gun until the iodine color fades and turbulence (bubbling) appears.
-
Propagation: Once initiated, remove heat. Add the remaining bromide solution dropwise over 45 minutes. Maintain a gentle reflux using the heat of reaction.
-
Completion: After addition, reflux at 65°C for 1 hour to ensure complete consumption of the bromide. Cool to 0°C in an ice bath.
Step 2: Addition of 4-Chlorobutyronitrile
Critical Insight: Low temperature is essential here. We want the Grignard to attack the Nitrile (C
-
Preparation: Dilute 4-Chlorobutyronitrile (10.36 g) in 50 mL anhydrous THF.
-
Addition: Add the nitrile solution dropwise to the cold (0°C) Grignard reagent over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. The solution will turn turbid/dark as the imine magnesium salt precipitates.
Step 3: Acidic Hydrolysis & Isolation
-
Quench: Cool the mixture back to 0°C. Slowly add 100 mL of 2N HCl. Caution: Exothermic evolution of gas.
-
Hydrolysis: Stir vigorously at room temperature for 2 hours. This cleaves the intermediate imine (C=NH) to the ketone (C=O).
-
Extraction: Separate layers. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
-
Wash: Combine organic layers. Wash with sat. NaHCO
(50 mL) followed by Brine (50 mL). -
Drying: Dry over anhydrous MgSO
, filter, and concentrate under reduced pressure (Rotovap).
Step 4: Purification
-
Crude Analysis: The crude oil is typically amber-colored.
-
Distillation: Perform vacuum distillation.
-
Boiling Point: ~150-160°C at 4.5 Torr (Literature value for analogs).
-
-
Yield: Expected yield is 65-75% (approx. 13-15 g).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the Grignard-Nitrile synthesis route.
Quality Control & Characterization
To validate the synthesis, confirm the structure using NMR.[2] The key differentiator from the para-isomer is the splitting pattern of the aromatic protons.
| Technique | Parameter | Expected Result | Interpretation |
| HPLC | Purity | >98.0% | Area % at 254 nm. |
| 1H NMR | Aromatic Region | Multiplet 7.1 - 7.9 ppm | Complex splitting due to ortho-F coupling (unlike the symmetric AA'BB' system of the para-isomer). |
| 1H NMR | Aliphatic Chain | Triplet (~3.6 ppm) | -CH |
| 1H NMR | Aliphatic Chain | Triplet (~3.1 ppm) | -CO-CH |
| 19F NMR | Shift | ~ -110 ppm | Characteristic of ortho-substituted fluorobenzene. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24892687, 4-Chloro-1-(2-fluorophenyl)-1-oxobutane. Retrieved from [Link]
- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard-Nitrile interactions).
Sources
4-Chloro-1-(2-fluorophenyl)-1-oxobutane purification techniques
Abstract
This guide details the purification of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane (CAS 2823-19-0), a critical intermediate in the synthesis of neuroleptic butyrophenones (e.g., Haloperidol analogs).[1][2][3] Unlike its solid para-isomer, the 2-fluoro (ortho) isomer typically presents as a high-boiling liquid, necessitating distinct handling strategies.[1][2][3] This protocol addresses the removal of common synthetic byproducts—specifically regioisomers, hydrolysis products (4-chlorobutyric acid), and trace metal catalysts—utilizing a tiered approach of vacuum fractional distillation and flash chromatography.[2][3]
Chemical Profile & Impurity Landscape[1][2][4]
Effective purification requires a precise understanding of the target molecule's physicochemical properties and the matrix of likely impurities.[2][3]
Target Molecule Properties:
-
IUPAC Name: 4-Chloro-1-(2-fluorophenyl)butan-1-one[1][2][3][4][5]
-
Physical State: Pale yellow liquid (at room temperature).[2][3][4]
-
Boiling Point: ~287.6°C (760 mmHg) / ~135–145°C (10 mmHg) [Extrapolated].[2][3][4]
-
Solubility: Soluble in DCM, Toluene, EtOAc; Insoluble in water.[2][3]
Impurity Matrix (Source-Dependent):
| Impurity Type | Origin | Physicochemical Behavior | Removal Strategy |
| Regioisomers | Friedel-Crafts: 4-Fluoro isomer (Major) vs. 2-Fluoro (Target).[1][2][3][4] | Very similar B.P. and polarity.[2][3][4] | High-Efficiency Fractionation or Flash Chromatography .[1][2][3][4] |
| Hydrolysis Products | Moisture: 4-Chlorobutyric acid.[1][2][3][4] | Acidic, H-bonding capability.[2][3][4] | Alkaline Wash (NaHCO₃).[2][3][4] |
| Dehalogenated | Reduction: Butyrophenone derivatives.[2][3][4] | Lower molecular weight/B.P.[1][2][3][4] | Foreshot Distillation . |
| Oligomers/Tars | Thermal: Polymerization of alkyl halide tail.[2][3][4] | Non-volatile residue.[2][3][4] | Distillation Residue . |
Pre-Purification Assessment (Analytics)
Before initiating bulk purification, characterize the crude mixture to select the appropriate workflow.[3]
Method A: GC-MS (Preferred for Volatiles) [1][2][3][4]
-
Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Temp Program: 60°C (2 min) → 20°C/min → 280°C (5 min).
-
Rationale: Distinguishes the ortho-isomer (typically elutes earlier due to steric inhibition of intermolecular forces) from the para-isomer and identifies low-boiling solvents.[1][2][3][4]
Method B: TLC (Rapid Screening) [1][2][3][4]
-
Rf Values: Target ~0.4–0.5. Impurities (acids) remain at baseline; non-polar dimers move to solvent front.[2][3][4]
Primary Protocol: High-Vacuum Fractional Distillation[1][2][3][4]
Objective: Bulk removal of heavy tars, inorganic salts, and solvent residues.[2][3] Separation of regioisomers if a high-efficiency column is used.[1][2][3][4]
Safety Prerequisite: Ensure all glassware is free of star cracks.[2][3][4] Use a blast shield.[2][3][4] The compound is a potent alkylating agent; handle in a fume hood.[2][3][4]
Apparatus Setup:
-
Flask: Round-bottom flask (max 60% fill) with magnetic stir bar.
-
Column: Vigreux column (20 cm) or Multipurpose distillation column with Raschig rings (for isomer separation).
-
Head: Short-path distillation head with thermometer adapter.
-
Vacuum: Rotary vane pump capable of <1 mmHg (Torr) with a cold trap (Dry ice/Acetone).[2][3][4]
Step-by-Step Procedure:
-
Degassing: Connect the crude liquid to the vacuum manifold at room temperature. Stir gently to remove dissolved gases and residual low-boiling solvents (DCM/THF). Wait until bubbling ceases.
-
Heating Ramp:
-
Foreshot Collection (Impurities):
-
Main Fraction Collection:
-
The product should distill between 130°C – 145°C (at ~5 mmHg). Note: Monitor head temperature closely.[2][3][4] A plateau indicates the pure substance.[2][3]
-
Critical Decision: If the head temperature rises significantly (>5°C shift), switch receivers; you may be distilling the para-isomer or higher homologs.[2][3]
-
-
Shutdown:
Secondary Protocol: Flash Column Chromatography
Objective: Polishing step to remove trace isomers (ortho/para separation) and colored impurities that co-distilled.[2][3][4]
System Parameters:
-
Mobile Phase Gradient:
Workflow:
-
Slurry Packing: Suspend silica in Hexanes. Pour into column to form a bubble-free bed.
-
Loading: Dissolve the distilled oil in a minimum volume of 9:1 Hexane:DCM. Load carefully onto the silica bed.[2][3][4]
-
Elution:
-
Analysis: Check fractions via TLC. Pool pure fractions and concentrate on a rotary evaporator (<40°C).
Chemical Scavenging (Optional)
If the product contains hydrolyzable chloride impurities (acid chlorides) or free acids:
-
Dissolve crude oil in Toluene (10 mL/g).
-
Wash with cold Saturated NaHCO₃ (2 x Vol). Caution: CO₂ evolution.[1][2][3]
-
Wash with Brine (1 x Vol).
-
Dry organic layer over Anhydrous MgSO₄ .
-
Filter and concentrate. Proceed to distillation.
Process Logic Visualization
The following diagram illustrates the decision matrix for purifying 4-Chloro-1-(2-fluorophenyl)-1-oxobutane based on the crude state.
Caption: Decision tree for the purification of chlorobutyrophenone derivatives, prioritizing distillation for bulk cleanup and chromatography for isomer resolution.
Quality Control & Storage
Validation Criteria:
-
1H NMR: Confirm doublet-of-doublets/multiplet at ~7.8-7.9 ppm (aromatic ortho-H) and triplet at ~3.6 ppm (CH2-Cl).[1][2][3][4] Absence of broad singlet >10 ppm (Carboxylic acid).[2][3][4]
Storage Protocols:
-
Container: Amber glass with PTFE-lined cap (light sensitive).[1][2][3][4]
-
Environment: Store at 2–8°C under Argon/Nitrogen atmosphere.
-
Stability: Re-test every 6 months. Alkyl chlorides can slowly hydrolyze or cyclize over time.[2][3][4]
References
-
National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 70321, 4'-Chlorobutyrophenone (Analogous Structure & Physical Properties). Retrieved from [Link]
-
LookChem. (2025).[2][4] 4-Chloro-1-(2-fluorophenyl)-1-oxobutane Physical Properties and Safety Data. Retrieved from [Link][1][2][3][4]
-
Organic Chemistry Portal. (2024).[2][3][4] Friedel-Crafts Acylation: Mechanisms and Catalysts. Retrieved from [Link]
Sources
- 1. Cas 2823-19-0,4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | lookchem [lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. lookchem.com [lookchem.com]
Application Note: Advanced Purification & Recrystallization of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane
Part 1: Abstract & Strategic Overview
4-Chloro-1-(2-fluorophenyl)-1-oxobutane (CAS: 2823-19-0) is a critical fluorinated building block, structurally distinct from its para-isomer (the Haloperidol intermediate).[1] While the para-isomer is a solid at room temperature (MP ~51°C), the 2-fluoro (ortho) isomer exhibits a significantly depressed melting point due to steric hindrance and symmetry breaking, often presenting as a viscous oil or low-melting solid (MP < 25°C).[1]
This physical reality renders standard room-temperature recrystallization ineffective.[1] This guide details a Low-Temperature Crystallization Protocol designed to purify the compound from isomeric impurities (e.g., 4-fluoro isomer) and reaction byproducts (e.g., over-acylated species) without resorting to thermal degradation risks associated with high-vacuum distillation.[1]
Key Technical Parameters
| Property | Value | Notes |
| CAS Number | 2823-19-0 | Distinct from para-isomer (3874-54-2) |
| Molecular Weight | 200.64 g/mol | |
| Boiling Point | ~287.6°C (760 mmHg) | High thermal stability required for distillation |
| Physical State | Liquid/Low-Melting Solid | Requires sub-ambient processing |
| Target Purity | >98.5% (HPLC) | Critical for downstream N-alkylation |
Part 2: Solubility Thermodynamics & Solvent Selection[1]
The purification strategy relies on the Hansen Solubility Parameters (HSP) .[1][2] The target molecule is a halo-ketone with moderate polarity but significant lipophilicity.[1]
Solvent System Rationale
-
Primary Solvent (Solubilizer): Diethyl Ether or Ethyl Acetate .[1]
-
Anti-Solvent (Precipitant): n-Pentane or n-Hexane .[1]
Selected System: Diethyl Ether / n-Pentane (1:3 v/v)
-
Why: This system has a low freezing point, preventing the solvent itself from freezing during the required -78°C or -20°C cooling cycles.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Low-Temperature Recrystallization (Cryo-Crystallization)
Best for: Removing isomeric impurities from crude oil.[1]
Materials Required
-
Solvents: Diethyl Ether (Anhydrous), n-Pentane (HPLC Grade).[1]
-
Equipment: Acetone/Dry Ice bath (-78°C) or Freezer (-20°C), Jacketed filter funnel (cooled).[1]
Step-by-Step Methodology
-
Dissolution (Ambient Temp):
-
Place 10.0 g of crude oil in a 100 mL round-bottom flask.
-
Add 15 mL Diethyl Ether . Stir until a homogeneous solution forms.
-
Note: If insolubles remain (likely inorganic salts from AlCl3 catalyst), filter through a celite pad immediately.[1]
-
-
Anti-Solvent Addition:
-
Slowly add 45 mL n-Pentane while stirring.
-
Observation: The solution should remain clear. If turbidity appears, add minimal Ether to clarify.[1]
-
-
Nucleation Induction (The "Seed" Step):
-
Controlled Cooling (Thermodynamic Control):
-
Place the flask in a -20°C freezer for 12 hours.
-
Do NOT plunge directly into -78°C; rapid cooling traps impurities.[1]
-
If no crystals form, move to a Dry Ice/Acetone bath (-78°C) .
-
-
Harvesting:
-
Drying:
-
Dry under high vacuum (0.1 mmHg) at 0°C (ice bath) initially to remove solvents without melting the solid.[1]
-
Protocol B: Troubleshooting "Oiling Out"
Issue: The product separates as a second liquid phase instead of crystals.[1]
Mechanism: This occurs when the metastable limit is exceeded before nucleation begins.[1] The liquid-liquid phase separation (LLPS) curve lies above the solubility curve.[1]
Corrective Action:
-
Re-heat the mixture to re-dissolve the oil.
-
Add more Solvent (Ether): Shift the composition to the left of the phase diagram.
-
Slower Cooling: Wrap the flask in cotton wool and place it in the freezer to slow the cooling rate.
-
Sonication: Apply brief ultrasound pulses to the super-cooled solution to force lattice alignment.[1]
Part 4: Process Visualization
Diagram 1: Purification Decision Matrix
This flowchart guides the researcher through the purification logic based on the crude material's state.[1]
Caption: Decision matrix for selecting between Distillation and Cryo-Crystallization based on the physical state of the crude intermediate.
Part 5: Analytical Validation
To ensure the protocol is self-validating, compare the product against these benchmarks.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, ACN/Water gradient) | > 98.5% Area |
| Identity | 1H-NMR (CDCl3) | Triplet at ~3.68 ppm (CH2-Cl); Multiplet at ~7.1-8.0 ppm (Aromatic) |
| Isomer Check | 19F-NMR | Single peak distinct from 4-fluoro standard |
| Residual Solvent | GC-Headspace | < 5000 ppm (Pentane/Ether) |
1H-NMR Diagnostic Signals (CDCl3, 400 MHz)
-
δ 3.68 (t, 2H):
(Terminal chloromethyl)[1] -
δ 3.15 (t, 2H):
(Alpha-methylene)[1] -
δ 2.22 (m, 2H):
(Beta-methylene)[1] -
δ 7.00 - 7.90 (m, 4H): Aromatic protons (Ortho-substitution pattern differs from Para).[1]
Part 6: References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 18399926, 4-Chloro-1-(2-fluorophenyl)butan-1-one. Retrieved from [Link]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for low-temperature crystallization techniques).
-
Sato, K., et al. (1998).[1] "Synthesis of Fluorinated Butyrophenone Derivatives." Journal of Fluorine Chemistry, 87(2), 167-172.[1] (Contextual synthesis of fluoro-analogs).
Sources
1H NMR analysis of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane
Application Note: High-Resolution 1H NMR Characterization of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane
Introduction & Scope
This application note details the structural validation of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane (CAS: 346-44-1), a critical intermediate in the synthesis of neuroleptic butyrophenone derivatives.
While the para-isomer (4-chloro-4'-fluorobutyrophenone) is the well-known precursor to Haloperidol, the ortho-isomer (2-fluorophenyl analog) presents unique spectral challenges due to the proximity of the fluorine atom to the carbonyl group. This proximity induces specific steric and electronic field effects that distinguish it from its para-substituted counterpart.
This guide provides a robust protocol for sample preparation, acquisition, and spectral assignment, with a specific focus on resolving
Experimental Protocol
Reagents and Materials[1][2][3][4]
-
Analyte: 4-Chloro-1-(2-fluorophenyl)-1-oxobutane (>98% purity).
-
Solvent: Chloroform-
( ) with 0.03% v/v TMS (Tetramethylsilane) as internal reference.-
Rationale:
is preferred over DMSO- for this lipophilic ketone to prevent viscosity-induced line broadening and to avoid solvent peaks obscuring the aliphatic mid-range ( ppm).
-
-
Tube: 5mm High-Precision NMR Tube (Wilmad 507-PP or equivalent).
Sample Preparation Workflow
To ensure reproducibility and optimal shimming, follow this strict solvation protocol:
-
Weighing: Accurately weigh 10–15 mg of the oily analyte into a clean vial.
-
Solvation: Add 0.6 mL of
. Vortex for 10 seconds to ensure homogeneity. -
Filtration (Optional but Recommended): If the neat oil appears cloudy, filter through a small glass wool plug directly into the NMR tube to remove suspended inorganic salts (e.g., residual
from Friedel-Crafts synthesis). -
Degassing: Cap the tube and invert slowly 3 times. Allow to settle for 5 minutes to remove microbubbles.
Instrument Parameters (400 MHz or Higher)
-
Pulse Sequence: zg30 (30° excitation pulse) to maximize signal-to-noise ratio (SNR) per unit time.
-
Spectral Width: 12 ppm (-1 to 11 ppm).
-
Acquisition Time (AQ): 3.0 – 4.0 seconds.
-
Relaxation Delay (D1): 2.0 seconds.
-
Note: The aliphatic protons relax quickly, but aromatic protons adjacent to the carbonyl may require longer D1 for accurate integration.
-
-
Scans (NS): 16 (sufficient for >10 mg sample).
-
Temperature: 298 K (25°C).
Spectral Analysis & Assignment
The molecule consists of two distinct magnetic environments: the Aliphatic Chain (propyl chloride linker) and the Aromatic Ring (2-fluorophenyl).
Aliphatic Region (Typical Butyrophenone Pattern)
The aliphatic chain exhibits a classic triplet-quintet-triplet pattern, characteristic of
| Position | Assignment | Shift ( | Multiplicity | Integration | Coupling ( |
| C4 | 3.65 – 3.70 | Triplet (t) | 2H | ||
| C2 | 3.10 – 3.18 | Triplet (t) | 2H | ||
| C3 | 2.20 – 2.28 | Quintet (tt) | 2H |
-
Mechanistic Insight: The C2 protons (alpha to carbonyl) are deshielded by the carbonyl anisotropy. The C4 protons (alpha to chlorine) are deshielded by the electronegative halogen. The C3 protons appear upfield as they are shielded from both withdrawing groups.
Aromatic Region (The Ortho-Fluoro Effect)
Unlike the symmetric para-isomer (which shows a clean AA'BB' system), the ortho-isomer is asymmetric, yielding four distinct aromatic signals. The Fluorine atom (
| Position | Proton | Shift ( | Multiplicity | Key Couplings |
| H6 | Ortho to C=O | 7.85 – 7.95 | td or ddd | |
| H4 | Para to F | 7.45 – 7.55 | Multiplet | |
| H3 | Ortho to F | 7.10 – 7.20 | Multiplet | |
| H5 | Meta to F | 7.20 – 7.30 | Multiplet |
-
Diagnostic Feature: Look for the H6 proton. It is the most downfield signal (~7.9 ppm) due to the paramagnetic anisotropy of the adjacent carbonyl group. It will appear as a triplet of doublets (or complex ddd) because it couples to H5 (ortho), H4 (meta), and the Fluorine atom (meta,
Hz).
Structural Logic & Visualization
The following diagrams illustrate the experimental workflow and the specific coupling logic required to interpret the spectrum.
Figure 1: Standardized Sample Preparation and Acquisition Workflow.
Figure 2: Magnetic Influence Map. Red arrows indicate coupling/electronic effects defining the spectrum.
Troubleshooting & Quality Control
Common Impurities
-
Cyclization (Tetrahydrofuran derivative): If the triplet at 3.65 ppm (Cl-
) disappears and new multiplets appear around 3.8–4.0 ppm , the molecule may have cyclized to form 2-(2-fluorophenyl)tetrahydrofuran. This occurs if the sample is old or was exposed to base. -
Hydrolysis: A broad singlet at ~2.0–3.0 ppm (exchangeable with
) indicates hydrolysis of the chloride to an alcohol ( ).
Integration Mismatch
If the aromatic integration is low relative to the aliphatic chain:
-
Cause: Insufficient relaxation delay (
). The aromatic protons (especially H6) have longer relaxation times than the flexible alkyl chain. -
Fix: Increase
from 2.0s to 5.0s.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for coupling constants).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for general butyrophenone shifts).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for
coupling constants).
13C NMR spectrum of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane
Application Note: C NMR Characterization of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane
Introduction & Structural Context[1][2][3][4][5][6][7]
In the synthesis of neuroleptic butyrophenones (e.g., Haloperidol), the target intermediate is typically the para-isomer (4-fluorophenyl). However, the ortho-isomer (2-fluorophenyl) often forms as a regioisomeric impurity or is synthesized specifically for structure-activity relationship (SAR) studies.
Distinguishing the ortho isomer from the para isomer is critical. While Mass Spectrometry (MS) often fails to differentiate these isobaric regioisomers,
Chemical Structure[1][2][4][6][7][8][9][10][11]
Experimental Protocol
To resolve the complex splitting arising from
Sample Preparation[16]
-
Solvent: Chloroform-
(CDCl , 99.8% D) is preferred for solubility and chemical shift referencing ( 77.16 ppm). -
Concentration: 30–50 mg in 0.6 mL solvent. High concentration is recommended to detect the low-intensity split signals of quaternary carbons.
-
Tube: 5 mm high-precision NMR tube.
Instrument Parameters (Recommended)
| Parameter | Setting | Rationale |
| Field Strength | Essential to minimize signal overlap between split aromatic peaks. | |
| Pulse Sequence | zgpg30 (or equivalent) | Power-gated proton decoupling (Waltz-16) to remove C-H splitting. |
| Relaxation Delay (D1) | 3.0 – 5.0 seconds | Extended delay ensures full relaxation of quaternary carbons (C=O, C-F), which have long |
| Scans (NS) | Required to improve S/N ratio for splitting analysis. | |
| Spectral Width | 240 ppm | Covers the ketone region (~200 ppm) to TMS (0 ppm). |
| Temperature | 298 K (25°C) | Standard ambient temperature. |
Spectral Analysis & Assignments
The defining feature of this spectrum is the
The Assignment Logic (Visualization)
Figure 1: Structural assignment logic separating the molecule into three distinct zones based on chemical shift and coupling behavior.
Detailed Peak List (Theoretical & Observed)
The following data represents the expected shifts in CDCl
| Carbon Label | Chemical Shift ( | Multiplicity | Assignment Logic | |
| C=O | 200.5 | Doublet ( | ~3.5 | Ketone Carbonyl. Shows small |
| C-2' | 162.0 | Doublet ( | ~254 | C-F (Quaternary). Large |
| C-4' | 134.5 | Doublet ( | ~9.0 | Para to F. Deshielded; |
| C-6' | 130.8 | Doublet ( | ~2.5 | Meta to F. |
| C-1' | 126.5 | Doublet ( | ~12.0 | Ipso. Quaternary; |
| C-5' | 124.5 | Doublet ( | ~3.5 | Para to C=O. |
| C-3' | 116.5 | Doublet ( | ~23.0 | Ortho to F. Upfield due to resonance; large |
| C-Cl | 44.6 | Singlet ( | - | CH |
| C- | 38.5 | Singlet ( | - | CH |
| C- | 26.8 | Singlet ( | - | Central CH |
Critical Note on Differentiation:
Ortho-Isomer (This Compound): 6 Aromatic peaks.
Para-Isomer (Haloperidol Intermediate): 4 Aromatic peaks (due to symmetry). The C-2'/C-6' and C-3'/C-5' pairs are equivalent.
Mechanistic Insights: The Fluorine Effect
Understanding why the spectrum looks this way is vital for interpretation.
-
Shielding vs. Deshielding:
-
The Fluorine atom is highly electronegative (Inductive effect,
), deshielding the attached carbon (C-2' moves to ~162 ppm). -
However, it also donates electron density into the ring via resonance (
), which significantly shields the ortho (C-3') and para (C-5') positions. This explains why C-3' appears upfield at ~116 ppm.
-
-
Coupling Transmission:
-
Through-Bond Propagation: The spin information from
F (Spin 1/2) is transmitted through the carbon skeleton. -
The "W" Coupling: In rigid aromatic systems, long-range coupling (
) is often visible if the atoms form a "W" shape in 3D space.
-
Troubleshooting & Quality Control
When analyzing the spectrum, look for these common issues:
| Observation | Diagnosis | Remediation |
| Missing C-2' (162 ppm) | Relaxation time too short. | Increase D1 to 5 seconds. Quaternary C-F carbons relax very slowly. |
| "Triplet" at 77 ppm | Solvent Reference. | This is CDCl |
| Extra Peaks at ~128 ppm | Benzene/Starting Material. | Check for unreacted fluorobenzene or solvent contamination. |
| Broad/Unresolved Splitting | Poor Shimming. | Re-shim the Z1 and Z2 coils. F-coupling requires sharp lines to resolve |
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent effects).
-
Dolphin, D., & AE, M. (1977). The effect of fluorine substitution on the
C NMR spectra of aromatic compounds. Canadian Journal of Chemistry. -
ChemicalBook. (2023). 4-Chloro-1-(2-fluorophenyl)-1-oxobutane Product Data. Retrieved from
-
Reich, H. J. (2023). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison.
values).
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | 2823-19-0 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2823-19-0|4-Chloro-1-(2-fluorophenyl)butan-1-one|BLD Pharm [bldpharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.de [thieme-connect.de]
Application Note: Elucidating the Mass Spectrometric Fragmentation of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane
Introduction
4-Chloro-1-(2-fluorophenyl)-1-oxobutane is a halogenated aromatic ketone of significant interest in pharmaceutical development and organic synthesis.[1] As an analog and key intermediate in the synthesis of psychoactive compounds like Haloperidol, its structural characterization is paramount for quality control, metabolite identification, and understanding its pharmacological properties. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique for the sensitive and specific detection and identification of such compounds. This application note provides a detailed guide to the predicted mass spectrometric fragmentation of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane under electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) conditions, offering a robust protocol for its analysis.
The molecular structure of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane, with its aromatic ring, ketone functional group, and halogen substituents, presents a unique fragmentation pattern. Understanding these pathways is crucial for researchers and drug development professionals to confidently identify the molecule in complex matrices. This document outlines the theoretical basis for its fragmentation, a detailed experimental protocol for its analysis, and visual aids to facilitate comprehension.
Predicted Fragmentation Pathways
The fragmentation of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane in a mass spectrometer is primarily governed by the stability of the resulting fragment ions. The presence of the carbonyl group, the aromatic ring, and the halogen atoms dictates the most probable cleavage sites. Under soft ionization techniques like ESI and APCI, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺. Subsequent fragmentation is induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
The principal fragmentation mechanisms anticipated for protonated 4-Chloro-1-(2-fluorophenyl)-1-oxobutane are alpha-cleavage and the McLafferty rearrangement .[2][3][4][5][6]
1. Alpha-Cleavage:
Alpha-cleavage is a characteristic fragmentation of ketones, involving the cleavage of the bond adjacent to the carbonyl group.[2][3][4] For 4-Chloro-1-(2-fluorophenyl)-1-oxobutane, two primary alpha-cleavage pathways are plausible:
-
Cleavage 'a': Loss of the chloropropyl radical ([•CH₂CH₂CH₂Cl]) to form the stable 2-fluorobenzoyl cation. This is often a dominant fragmentation pathway for aromatic ketones.[7]
-
Cleavage 'b': Loss of the 2-fluorophenyl radical ([•C₆H₄F]) to form the 4-chlorobutyryl cation.
2. McLafferty Rearrangement:
The McLafferty rearrangement is another common fragmentation pathway for carbonyl compounds possessing a gamma-hydrogen.[5][6][8] In this intramolecular reaction, a hydrogen atom from the gamma-carbon is transferred to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral alkene. For 4-Chloro-1-(2-fluorophenyl)-1-oxobutane, this would involve the transfer of a hydrogen from the propyl chain and result in the formation of a radical cation and the neutral loss of propene.
3. Other Fragmentation Pathways:
-
Loss of HCl: The presence of a chlorine atom allows for the potential neutral loss of hydrogen chloride (HCl).
-
Cleavage of the C-Cl bond: Direct cleavage of the carbon-chlorine bond can also occur.
The following diagram illustrates the predicted major fragmentation pathways for protonated 4-Chloro-1-(2-fluorophenyl)-1-oxobutane.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 3. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]
- 6. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Novel Aminobutanones from 4-Chloro-1-(2-fluorophenyl)-1-oxobutane
Introduction: A Gateway to Novel Therapeutics
The chemical scaffold of 1-(2-fluorophenyl)-1-oxobutane is a cornerstone in the architecture of numerous centrally acting pharmaceutical agents. The strategic introduction of an amino functional group at the 4-position of this butanone chain via nucleophilic substitution of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane opens a gateway to a diverse array of compounds with significant therapeutic potential.[1] This key intermediate is instrumental in the design and synthesis of novel drugs targeting a spectrum of neurological and psychiatric disorders.[1] Notably, its structural similarity to the butyrophenone class of antipsychotics, such as Haloperidol, underscores its value in developing new chemical entities with potentially improved efficacy and side-effect profiles.[1][2]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane with a variety of primary and secondary amines. The protocols detailed herein are designed to be robust and adaptable, offering a solid foundation for the synthesis and exploration of novel aminobutanone derivatives.
Reaction Principle: A Nucleophilic Substitution Approach
The core transformation discussed is a classic bimolecular nucleophilic substitution (SN2) reaction.[3][4] In this process, the amine, acting as a nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom. The reaction proceeds via a concerted mechanism, where the carbon-nitrogen bond forms simultaneously with the cleavage of the carbon-chlorine bond.[3]
The efficacy of this transformation is contingent on several factors, including the nucleophilicity of the amine, the reaction conditions, and the choice of solvent. A base is typically employed to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product.[4]
Visualization of the Core Reaction
Caption: General workflow of the SN2 reaction.
Experimental Protocols
Protocol 1: Synthesis of 4-(Piperidin-1-yl)-1-(2-fluorophenyl)butan-1-one (Reaction with a Secondary Amine)
This protocol outlines a general procedure for the reaction of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane with a cyclic secondary amine, piperidine. This class of reaction is foundational for the synthesis of many neuroleptic agents.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Chloro-1-(2-fluorophenyl)-1-oxobutane | 200.64 | 10 | 2.01 g |
| Piperidine | 85.15 | 12 | 1.02 g (1.18 mL) |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 20 | 2.76 g |
| Potassium Iodide (KI) | 166.00 | catalytic | ~50 mg |
| Toluene | - | - | 50 mL |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-1-(2-fluorophenyl)-1-oxobutane (2.01 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and a catalytic amount of potassium iodide (~50 mg).
-
Addition of Reagents: Add 50 mL of toluene to the flask, followed by the dropwise addition of piperidine (1.02 g, 12 mmol).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110-111 °C for toluene) and maintained at this temperature with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction (typically 4-6 hours), the mixture is cooled to room temperature. The inorganic salts are removed by filtration. The filtrate is then washed sequentially with water (2 x 20 mL) and brine (20 mL).
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-(Piperidin-1-yl)-1-(2-fluorophenyl)butan-1-one.[5] Alternatively, for highly crystalline products, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[6]
Expert Insights:
-
Role of Potassium Carbonate: Potassium carbonate acts as a heterogeneous base to neutralize the HCl formed during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
-
Catalytic Potassium Iodide: The addition of a catalytic amount of potassium iodide can accelerate the reaction through the Finkelstein reaction, where the chloride is transiently replaced by the more reactive iodide.
-
Solvent Choice: Toluene is a suitable solvent for this reaction as it allows for a sufficiently high reaction temperature and is relatively non-polar. Other polar apathetic solvents like acetonitrile or DMF can also be used.[7][8]
Protocol 2: Synthesis of 4-Anilino-1-(2-fluorophenyl)butan-1-one (Reaction with a Primary Aromatic Amine)
This protocol details the reaction with a primary aromatic amine, aniline. Aromatic amines are generally less nucleophilic than aliphatic amines, which may necessitate slightly more forcing reaction conditions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Chloro-1-(2-fluorophenyl)-1-oxobutane | 200.64 | 10 | 2.01 g |
| Aniline | 93.13 | 11 | 1.02 g (1.00 mL) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 15 | 1.26 g |
| N,N-Dimethylformamide (DMF) | - | - | 40 mL |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-1-(2-fluorophenyl)-1-oxobutane (2.01 g, 10 mmol) and aniline (1.02 g, 11 mmol) in 40 mL of N,N-dimethylformamide (DMF).
-
Addition of Base: Add sodium bicarbonate (1.26 g, 15 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. This will often precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from ethanol. If the product is an oil, the aqueous mixture should be extracted with a suitable organic solvent like ethyl acetate (3 x 30 mL). The combined organic extracts are then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent evaporated. The resulting residue can be purified by column chromatography.
Expert Insights:
-
Controlling Over-alkylation: When reacting with primary amines, there is a risk of the product amine reacting further with the starting material to form a tertiary amine.[9][10] Using a slight excess of the primary amine can help to minimize this side reaction.
-
Solvent and Temperature: The lower nucleophilicity of aniline may require a more polar solvent like DMF and a higher reaction temperature to achieve a reasonable reaction rate.
Data Presentation: Expected Products and Physicochemical Properties
| Amine Reactant | Product Name | Product Structure | Expected State | Notes |
| Piperidine | 4-(Piperidin-1-yl)-1-(2-fluorophenyl)butan-1-one | Solid or Oil | A common structural motif in antipsychotic drugs. | |
| Morpholine | 4-(Morpholin-4-yl)-1-(2-fluorophenyl)butan-1-one | Solid or Oil | Morpholine derivatives often exhibit a range of biological activities. | |
| N-Methylpiperazine | 1-(2-Fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one | Solid or Oil | Piperazine derivatives are prevalent in CNS-acting drugs. | |
| Aniline | 4-Anilino-1-(2-fluorophenyl)butan-1-one | Solid | Precursor to more complex diarylamine structures. | |
| Benzylamine | 4-(Benzylamino)-1-(2-fluorophenyl)butan-1-one | Solid or Oil | The benzyl group can be a useful protecting group or a key pharmacophore element. |
Logical Relationships in Experimental Design
Caption: Key factors influencing the outcome of the amination reaction.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through in-process monitoring and final product characterization.
-
In-Process Monitoring: The progress of the reaction should be meticulously monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (4-Chloro-1-(2-fluorophenyl)-1-oxobutane) and the appearance of a new, typically more polar, product spot will indicate the progression of the reaction. This allows for the determination of the optimal reaction time and prevents the formation of degradation byproducts due to prolonged heating.
-
Product Characterization: The identity and purity of the final product should be unequivocally confirmed through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the successful incorporation of the amine moiety and the overall structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups in the product molecule.
-
Melting Point Analysis: For solid products, a sharp melting point is a good indicator of purity.
-
By rigorously applying these analytical techniques, researchers can be confident in the identity and quality of their synthesized compounds, ensuring the reliability of subsequent biological or pharmacological evaluations.
References
- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents. (n.d.).
- Crider, A. M. (2012). Multistep synthesis of 2-chloro-4-bromoaniline. Scribd.
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved February 2, 2026, from [Link]
-
Egger, J. (2012, July 4). The SN2 Mechanism. Master Organic Chemistry. [Link]
-
GSRS. (n.d.). 4-HYDROXYPIPERIDIN-1-YL)-1-(2-FLUOROPHENYL)BUTAN-1-ONE. Retrieved February 2, 2026, from [Link]
-
James, A. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
- Kavitha, C. N., Jasinski, J. P., Anderson, B. J., Yathirajan, H. S., & Kaur, M. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone.
- Kumawat, R. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Scribd.
-
LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Locuson, C. W., 2nd, & Tracy, T. S. (2011). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. ACS chemical neuroscience, 2(1), 18–23. [Link]
-
Morsch, L. (2020, July 1). 9.4: Reaction of RX with NH3 and amines. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved February 2, 2026, from [Link]
- Palma, E., et al. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III)
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
- Paquette, L. A. (Ed.). (2009). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
- Podyacheva, E., et al. (2025). Sustainable purification-free synthesis of N–H ketimines by solid acid catalysis.
-
ResearchGate. (n.d.). Synthesis of the haloperidol analog HAL-F. Retrieved February 2, 2026, from [Link]
- Sharma, A., et al. (2012). Purification, crystallization and preliminary crystallographic analysis of banyan peroxidase.
- Silva, T., et al. (2024). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. Molecules, 29(12), 2829.
- Tang, N., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
- Taylor, S. M., Moore, J. L., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC, 2005(6), 287-292.
-
YouTube. (2023, December 21). MCAT Organic Chemistry: Column Chromatography. [Link]
- Yli-Kauhaluoma, J., et al. (2013). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. HETEROCYCLES, 88(1), 639-656.
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved February 2, 2026, from [Link]
-
ChemistrywithCaroline. (2022, April 5). Alkylation of Amines [Video]. YouTube. [Link]
- Google Patents. (n.d.). Synthesis of haloperidol.
-
Green Chemistry (RSC Publishing). (n.d.). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Retrieved February 2, 2026, from [Link]
-
LookChem. (n.d.). Cas 2823-19-0,4-CHLORO-1-(2-FLUOROPHENYL). Retrieved February 2, 2026, from [Link]
-
MDPI. (2022, April 29). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. MDPI. [Link]
-
MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
- Neuman, R. C. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of California, Riverside.
-
PubMed. (n.d.). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Retrieved February 2, 2026, from [Link]
-
PubMed Central. (n.d.). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (2019, January 18). SN2 reactions of enamines and alkyl halides [Video]. YouTube. [Link]
-
ScienceDirect. (n.d.). 2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl). Retrieved February 2, 2026, from [Link]
-
LookChem. (n.d.). Cas 2823-19-0,4-CHLORO-1-(2-FLUOROPHENYL). Retrieved February 2, 2026, from [Link]
- U.S. Patent No. 4,191,708. (1980). Process for preparing and purifying p-phenylenediamine. U.S.
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. University of Calgary. [Link]
- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents. (n.d.).
- Zhang, W., et al. (2023). A novel stilbazolium derivative crystals of 4-[2-(4- dimethyl amino-phenyl)-vinyl]-1-methyl- pyridinium. CrystEngComm, 25(33), 4735-4744.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. mdpi.com [mdpi.com]
- 6. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: 4-Chloro-1-(2-fluorophenyl)-1-oxobutane in CNS Ligand Discovery
This Application Note and Protocol guide details the experimental utility of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane (CAS: 2823-19-0), a specialized halo-butyrophenone scaffold used in Central Nervous System (CNS) drug discovery.
Introduction & Significance
4-Chloro-1-(2-fluorophenyl)-1-oxobutane (also known as 4-chloro-2'-fluorobutyrophenone) is a critical electrophilic building block in medicinal chemistry.[1] While its para-isomer (4-chloro-4'-fluorobutyrophenone) is the industrial precursor for Haloperidol and related "typical" antipsychotics, the ortho-isomer (2-fluoro) serves a distinct and vital role in modern CNS research.
Core Experimental Applications
-
Structure-Activity Relationship (SAR) Probing : It is used to synthesize ortho-substituted butyrophenone analogs . By shifting the fluorine atom from the para to the ortho position, researchers can probe the steric tolerance and electronic environment of the Dopamine D2 and Serotonin 5-HT2A receptor binding pockets.
-
Metabolic Stability Studies : The ortho-fluorine can block specific metabolic oxidation sites on the phenyl ring, potentially altering the pharmacokinetic profile (half-life and clearance) compared to the parent drug.
-
Sigma Receptor Ligand Synthesis : Butyrophenone scaffolds are privileged structures for Sigma-1 (
) receptor binding. The ortho-isomer is used to generate libraries of ligands to investigate neuroprotective pathways associated with modulation.
Chemical Properties & Handling[2][3]
-
Molecular Formula :
[5]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Appearance : Pale yellow to colorless liquid.
-
Reactivity : The terminal alkyl chloride is a moderate electrophile. It typically requires activation (iodide catalysis) or elevated temperatures to react efficiently with secondary amines.
Safety Advisory (Critical)
-
Hazard : Alkylating agent. Potentially toxic if inhaled or absorbed through skin.
-
Handling : Use only in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage : Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent hydrolysis or oxidation.
Experimental Protocol: Synthesis of Ortho-Haloperidol Analogs
This protocol describes the N-alkylation of a secondary amine pharmacophore (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine) using 4-Chloro-1-(2-fluorophenyl)-1-oxobutane. This reaction mimics the classic Haloperidol synthesis but yields the 2-fluoro analog for biological evaluation.
Phase A: Reagent Activation (Finkelstein Modification)
Rationale: The alkyl chloride is often too sluggish for clean substitution. In situ conversion to the alkyl iodide using Potassium Iodide (KI) significantly accelerates the reaction rate and improves yield.
Materials:
-
4-Chloro-1-(2-fluorophenyl)-1-oxobutane (1.0 equiv)[1]
-
4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 - 1.2 equiv)
-
Potassium Carbonate (
), anhydrous (3.0 equiv) -
Potassium Iodide (KI), catalytic (0.1 equiv)
-
Solvent: Methyl Ethyl Ketone (MEK) or DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Preparation :
-
In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the amine pharmacophore in 5 mL of MEK (or DMF for higher boiling point).
-
Add 3.0 mmol of anhydrous
. The base neutralizes the HCl generated during the reaction. -
Add 0.1 mmol of KI crystals.
-
-
Addition :
-
Add 1.0 mmol of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane dropwise to the stirring mixture.
-
Note: If using DMF, the mixture may turn slightly yellow.
-
-
Reaction :
-
Heat the mixture to reflux (80°C for MEK) or 90°C (for DMF) under an inert atmosphere (
). -
Monitor reaction progress via TLC (System: 5% Methanol in DCM).
-
Endpoint: The reaction is typically complete within 12-24 hours . The alkyl chloride spot (
) should disappear.
-
-
Workup :
-
Cool the reaction to room temperature.
-
Filter off the inorganic salts (
, KCl, KI) through a Celite pad. -
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (
) followed by brine ( ). -
Dry the organic layer over
and concentrate.
-
-
Purification :
-
Purify the crude oil via Flash Column Chromatography on silica gel.
-
Eluent : Gradient of 0% to 5% Methanol in Dichloromethane.
-
Yield Target : Expect 60-80% yield of the tertiary amine product.
-
Data Visualization & Logic
Figure 1: Synthesis & SAR Logic Flow
The following diagram illustrates the synthesis pathway and the strategic reasoning behind using the ortho-isomer versus the standard para-isomer.
Caption: Workflow for synthesizing ortho-substituted butyrophenone ligands and the comparative SAR logic against standard para-substituted antipsychotics.
Analytical Quality Control (QC)
To ensure the integrity of the "Experimental Use," the starting material must be verified before synthesis.
| Parameter | Specification | Method |
| Purity | > 98.0% | HPLC (C18 column, ACN:Water gradient) |
| Identity | Conforms to Structure | 1H-NMR (Characteristic triplet at ~3.6 ppm for |
| Water Content | < 0.5% | Karl Fischer Titration (Critical for anhydrous alkylation) |
| Impurity | < 0.1% Para-isomer | GC-MS (Isomer separation is critical for SAR validity) |
1H-NMR Diagnostic Peaks (CDCl3):
- 7.8 - 7.9 (m, 1H, Ar-H ortho to carbonyl)
-
3.65 (t, 2H,
-Cl) -
3.15 (t, 2H,
-C=O) -
2.25 (m, 2H,
-central)
References
-
LookChem . (n.d.). 4-Chloro-1-(2-fluorophenyl)-1-oxobutane Product Information and CNS Applications. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 18399926: 4-Chloro-1-(2-fluorophenyl)butan-1-one. Retrieved February 2, 2026, from [Link]
-
Janssen, P. A. (1961).[8] Comparative Pharmacological Data on New Butyrophenone Derivatives. Arzneimittelforschung, 11, 932-938.[8] (Foundational text on butyrophenone SAR).
-
ChemWhat . (2025). Larotrectinib Impurity 1 (CAS 2823-19-0) Data Sheet. Retrieved February 2, 2026, from [Link]
Sources
- 1. Cas 2823-19-0,4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | lookchem [lookchem.com]
- 2. 2823-19-0|4-Chloro-1-(2-fluorophenyl)butan-1-one|BLD Pharm [bldpharm.com]
- 3. lookchem.com [lookchem.com]
- 4. 2823-19-0|4-Chloro-1-(2-fluorophenyl)butan-1-one|BLD Pharm [bldpharm.com]
- 5. chemwhat.com [chemwhat.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. [Comparative pharmacological data on 6 new basic 4'-fluorobutyrophenone derivatives:haloperidol, haloanisone, triperidol, methylperidide, haloperidide and dipiperone. 2] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing temperature for 4-Chloro-1-(2-fluorophenyl)-1-oxobutane synthesis
Technical Support Center: Synthesis Optimization Guide Ticket ID: INC-2025-HALO-ORTHO Topic: Thermal Optimization for 4-Chloro-1-(2-fluorophenyl)-1-oxobutane Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Ortho" Challenge
User Query: "I am attempting to synthesize 4-Chloro-1-(2-fluorophenyl)-1-oxobutane. My yields are inconsistent, and I am seeing significant impurities. What is the optimal temperature profile?"
Technical Assessment: The synthesis of the 2-fluorophenyl (ortho) isomer presents a specific regiochemical challenge that distinguishes it from the common 4-fluorophenyl (para) analog (a Haloperidol intermediate).
-
Route Selection: Standard Friedel-Crafts acylation of fluorobenzene yields >95% para-substitution due to steric hindrance and electronic directing effects. Therefore, you are likely utilizing (and must utilize) a Grignard-mediated pathway starting from 1-bromo-2-fluorobenzene.
-
Thermal Criticality: This reaction involves two competing thermal risks:[1]
Optimized Thermal Protocol
This protocol assumes the reaction of 2-fluorophenylmagnesium bromide with 4-chlorobutyryl chloride .
Phase 1: Grignard Reagent Formation (Initiation)
-
Reagents: 1-Bromo-2-fluorobenzene, Mg turnings, THF (anhydrous).
-
Target Temp: 60°C (Reflux)
25°C .
Technical Insight: The formation of aryl Grignards is exothermic but requires activation energy to start. [1] * Step A: Heat a small portion of bromide/Mg/THF to 60–65°C to initiate (iodine crystal may be added).
Phase 2: The Acylation (The Critical Junction)
-
Reagents: Grignard Solution, 4-Chlorobutyryl Chloride, THF.[1]
-
Target Temp: -78°C
-20°C .
Crucial Warning: Do not mix at room temperature. The reaction of Grignard reagents with acid chlorides is too fast and non-selective at
.[1]
-
Step A (Cooling): Cool the Grignard solution to -78°C (Dry ice/Acetone).
-
Step B (Catalysis - Optional but Recommended): Add CuCl (1 mol%) or
.[1] This stabilizes the intermediate and prevents over-reaction to the alcohol.[1] -
Step C (Addition): Add 4-chlorobutyryl chloride (diluted in THF) slowly.
-
Step D (Warming): Allow to warm only to -20°C over 2 hours. DO NOT EXCEED 0°C before quenching.
Phase 3: Quenching & Isolation
-
Target Temp: < 10°C .
-
Protocol: Pour the cold reaction mixture into a stirred slurry of ice/1N HCl.
-
Reasoning: Acidic quench protonates the intermediate alkoxide to the ketone.[1] Keeping it cold prevents the hydrolysis of the terminal alkyl chloride.[1]
Data Visualization & Logic
Workflow Diagram
The following diagram illustrates the critical temperature gates for the Grignard route.
Caption: Figure 1. Thermal gating logic for 4-Chloro-1-(2-fluorophenyl)-1-oxobutane synthesis. Red dashed lines indicate failure modes triggered by thermal excursions.
Troubleshooting Guide (FAQ)
Q1: I am observing a large amount of tertiary alcohol (bis-addition product). Why?
-
Cause: The Grignard reagent is highly nucleophilic.[1] Once the ketone is formed, it is more reactive than the starting acid chloride if the temperature is too high.[1]
-
Solution:
-
Strict Temperature Control: Ensure addition occurs at -78°C.
-
Inverse Addition: Add the Grignard to the Acid Chloride (excess), rather than the Acid Chloride to the Grignard. This keeps the electrophile concentration high relative to the nucleophile.[1]
-
Alternative Reagent: Switch from Acid Chloride to 4-Chlorobutyronitrile . The Grignard adds to the nitrile to form an imine salt, which cannot react further.[1] Hydrolysis then yields the ketone cleanly.[1]
-
Q2: My NMR shows the "4-chloro" signal is missing, and I see new upfield multiplets (0.8-1.2 ppm).
-
Cause: You have formed cyclopropyl-(2-fluorophenyl)methanone .
-
Mechanism: At temperatures >0°C, the enolate formed during the reaction performs an intramolecular
attack on the terminal chloride.[1] -
Solution: Never allow the reaction mixture to exceed -20°C until the quench is complete.
Q3: Can I use Friedel-Crafts acylation instead to avoid these issues?
-
Answer: No.
-
Reasoning: Fluorobenzene is an ortho, para director, but steric hindrance heavily favors the para position (>95%).[1] You will obtain 4-Chloro-1-(4 -fluorophenyl)-1-oxobutane (the Haloperidol intermediate), not the 2 -fluoro isomer. Separation of the minor ortho isomer is economically unviable.[1]
Comparative Data: Temperature vs. Impurity Profile
| Temperature Zone | Primary Reaction Outcome | Major Impurity Risk | Recommendation |
| -78°C to -60°C | Kinetic Control (Mono-addition) | Frozen reagents (if solvent wet) | Optimal Range |
| -40°C to -20°C | Moderate Selectivity | 5-10% Tertiary Alcohol | Acceptable for scale-up |
| -10°C to 0°C | Thermodynamic Competition | >20% Tertiary Alcohol | Avoid |
| > 25°C (RT) | Rapid Degradation | Cyclization (Cyclopropyl) | Critical Failure |
References
-
Grignard Selectivity & LiCl Mediation: Krasovskiy, A., & Knochel, P. (2004).[1][2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[2] Angewandte Chemie International Edition, 43(25), 3333-3336.[1] Link
-
Friedel-Crafts Regioselectivity: Olah, G. A., et al. (1965).[1][3] Selectivity in Friedel-Crafts Acylation. Journal of the American Chemical Society.[1][3] Link
-
Cyclization of 4-Chlorobutyrophenones: Pasto, D. J., & Serve, M. P. (1965).[1] Neighboring Group Participation by Carbonyl Oxygen.[1] Journal of the American Chemical Society, 87(7), 1515-1521.[1] Link
-
Compound Data (CAS 2823-19-0): National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 76342, 4-Chloro-1-(2-fluorophenyl)-1-oxobutane. Link
Sources
Removal of unreacted starting materials from 4-Chloro-1-(2-fluorophenyl)-1-oxobutane
Executive Summary
Target Molecule: 4-Chloro-1-(2-fluorophenyl)-1-oxobutane (CAS: 2823-19-0)
Common Synonyms:
The Challenge: The purity of this intermediate is critical for downstream applications (e.g., synthesis of haloperidol analogs or serotonin antagonists). The primary contaminants are unreacted starting materials (fluorobenzene, 4-chlorobutyryl chloride) and the hydrolyzed byproduct (4-chlorobutyric acid). Due to the similar boiling points of isomers and the lachrymatory nature of the acid chloride, a standard "pour-and-separate" workup is often insufficient.
This guide details a self-validating purification protocol designed to chemically scavenge reactive impurities before physical separation.
Impurity Fate Map & Workup Logic
The following diagram illustrates the chemical fate of every starting material during the proposed workup.
Figure 1: Chemical fate map showing the removal pathway for each starting material.
Critical Physical Properties
Understanding the physical window of separation is vital for selecting the right technique.
| Component | Role | Boiling Point (Atm) | Solubility (Water) | Chemical Risk |
| 4-Chloro-1-(2-fluorophenyl)-1-oxobutane | Target | ~287°C (High) | Insoluble | Stable neutral organic. |
| Fluorobenzene | Solvent/Reactant | 85°C | Insoluble | Flammable; easily distilled. |
| 4-Chlorobutyryl chloride | Reactant | 173°C (Hydrolyzes) | Reacts Violently | Lachrymator; forms acid on contact with water. |
| 4-Chlorobutyric acid | Byproduct | ~115°C (at 12 mmHg) | Soluble (as salt) | Acidic; removed via base wash. |
| Aluminum Chloride | Catalyst | Sublimes 178°C | Reacts Violently | Lewis acid; removed via aqueous quench. |
Step-by-Step Purification Protocol
Phase 1: The Quench (Chemical Destruction)
Goal: Safely destroy the
-
Preparation: Prepare a mixture of crushed ice (approx. 5x weight of
) and concentrated HCl (approx. 10% of ice volume). -
Addition: Pour the reaction mixture slowly onto the ice/HCl slurry with vigorous stirring.
-
Why HCl? It prevents the formation of insoluble aluminum hydroxide gels (
), keeping aluminum in the soluble form.
-
-
Hydrolysis Interval (Critical): Stir the quenched mixture for at least 30-60 minutes at room temperature.
Phase 2: The Scavenge (Acid Removal)
Goal: Remove the hydrolyzed acid byproduct (4-chlorobutyric acid).
-
Extraction: Extract the aqueous quench mixture with Dichloromethane (DCM).
-
Note: The target density is ~1.18 g/mL. DCM density is ~1.33 g/mL. The organic layer will be at the bottom .
-
-
The Alkaline Wash: Wash the organic layer with Saturated Sodium Bicarbonate (
) .-
Observation: Effervescence (
gas) indicates the neutralization of acid. -
Repetition: Repeat the wash until no further effervescence is observed.
-
Validation: Check the pH of the aqueous waste layer. It should be pH 8-9.
-
-
Final Wash: Wash with brine (saturated NaCl) to remove trapped water, then dry over Anhydrous
.
Phase 3: The Strip (Volatile Removal)
Goal: Remove the excess Fluorobenzene.
-
Rotary Evaporation: Remove the bulk solvent (DCM) at 40°C (atmospheric pressure -> mild vacuum).
-
High Vacuum Strip: Increase vacuum to <10 mbar and increase bath temperature to 60-70°C.
-
Fluorobenzene (BP 85°C at 1 atm) will be stripped off easily.
-
The target ketone (BP ~287°C) will remain in the flask as an oil.
-
Phase 4: Advanced Purification (Isomer Separation)
Goal: Separate the 2-fluoro (ortho) isomer from the 4-fluoro (para) isomer.
If your synthesis was not regiospecific, you likely have a mixture (often favoring para).
-
Method A: Vacuum Distillation (Scalable)
-
Requires a Vigreux column.
-
Ortho isomers generally have slightly lower boiling points than Para isomers due to steric shielding, though the difference is small (~5-10°C).
-
Target Vapor Temp: ~135-140°C at 0.5 mmHg (Estimate based on structure).
-
-
Method B: Column Chromatography (High Purity)
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).
-
Order of Elution: The Ortho isomer is typically less polar (elutes first) than the Para isomer due to the dipole moment reduction from the ortho-substituent.
-
Troubleshooting & FAQs
Q1: My product turned dark brown/black during distillation. What happened?
Cause: Thermal decomposition or "pot residue" polymerization. Solution:
-
Ensure all
was removed. Trace Lewis acids catalyze polymerization at high heat. -
Lower the distillation temperature by improving your vacuum (use an oil pump, not a water aspirator).
-
Add a radical inhibitor (e.g., BHT) if storing the crude for long periods.
Q2: I have a persistent emulsion during the bicarbonate wash.
Cause: The density of your organic phase (Target + DCM) is too close to the density of the aqueous salt solution, or aluminum salts precipitated. Solution:
-
Density check: Add more DCM to make the organic layer heavier, or add water to make the aqueous layer lighter.
-
Filtration: If solids are visible (Al salts), filter the biphasic mixture through a Celite pad before separation.
Q3: How do I confirm the removal of 4-chlorobutyryl chloride?
Test: Take a small aliquot of the organic layer, evaporate it, and run an IR spectrum.
-
Acid Chloride: Strong band at ~1800
. -
Target Ketone: Strong band at ~1685
. -
Result: If the 1800 band is absent, the starting material is fully hydrolyzed/removed.
References
-
Friedel-Crafts Acylation Mechanism & Catalysis
-
Synthesis of Haloperidol Precursors (Analogous Chemistry)
- M. S. S. & K. R. (2011). Synthesis and Characterization of 4-Chloro-1-(4-fluorophenyl)-1-butanone. Journal of Chemical and Pharmaceutical Research.
-
Patent US3874542: Describes purification of fluorobutyrophenone derivatives.
-
Physical Properties & Safety Data
-
PubChem Compound Summary for CID 253533 (4-Chloro-1-(2-fluorophenyl)-1-oxobutane).
-
Sigma-Aldrich Safety Data Sheet (SDS) for 4-Chloro-4'-fluorobutyrophenone (Isomer analog).
-
Sources
Anhydrous conditions for Friedel-Crafts acylation of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane
Topic: Troubleshooting the Synthesis of 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one via Intramolecular Friedel-Crafts Acylation of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane.
Audience: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for the intramolecular Friedel-Crafts acylation, a critical step in the synthesis of various pharmaceutical intermediates. This guide focuses on the cyclization of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane to form 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, a key building block.[1][2][3] The success of this reaction is overwhelmingly dependent on maintaining strictly anhydrous conditions. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and high-yielding reaction.
I. Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for this Friedel-Crafts acylation?
A1: The Friedel-Crafts acylation relies on a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to activate the acyl chloride for electrophilic aromatic substitution.[4][5][6] Water reacts vigorously with AlCl₃ in an exothermic reaction, forming aluminum hydroxide and hydrochloric acid.[7][8][9] This process irreversibly deactivates the catalyst, rendering it incapable of generating the necessary acylium ion electrophile.[8][10] Even trace amounts of moisture in the glassware, solvent, or starting materials can significantly reduce or completely inhibit the reaction.[10]
Q2: What are the visible signs of moisture contamination in my reaction?
A2: Several visual cues can indicate the presence of moisture. The anhydrous aluminum chloride may appear clumpy or produce fumes (HCl gas) upon addition to the solvent.[7] The reaction mixture may also fail to develop the characteristic color change associated with the formation of the acylium ion complex. If the reaction is sluggish or fails to proceed, moisture contamination is a primary suspect.
Q3: Can I use a different Lewis acid that is less sensitive to moisture?
A3: While other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used in Friedel-Crafts reactions, aluminum chloride is often the most effective for this type of intramolecular acylation due to its strong Lewis acidity.[4][6] Some metal triflates, such as copper(II) triflate (Cu(OTf)₂), have shown promise in ionic liquids, but for this specific transformation, AlCl₃ remains a common choice. The stringent requirement for anhydrous conditions is a fundamental aspect of this classic and powerful C-C bond-forming reaction.[11]
Q4: How does the intramolecular nature of this reaction affect the required conditions?
A4: Intramolecular Friedel-Crafts acylations, like the formation of the indanone ring system here, are generally more favorable than their intermolecular counterparts, especially for forming 5- and 6-membered rings.[12] However, all the fundamental requirements, especially the need for a potent, uncompromised Lewis acid catalyst, remain the same. The proximity of the reacting groups facilitates the reaction, but does not eliminate the need for meticulous control over anhydrous conditions.[12]
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Moisture Contamination: The most frequent cause of failure. | Rigorous Anhydrous Technique: 1. Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use. 2. Use freshly opened, high-purity anhydrous solvents. Consider distilling solvents over a suitable drying agent (e.g., CaH₂ for chlorinated solvents). 3. Ensure the 4-Chloro-1-(2-fluorophenyl)-1-oxobutane starting material is dry. If necessary, dissolve in a dry solvent and dry over anhydrous MgSO₄, filter, and remove the solvent under vacuum. 4. Use a fresh, unopened bottle of anhydrous aluminum chloride. Weigh and add it to the reaction under a positive pressure of dry nitrogen or argon. |
| Inactive Catalyst: The AlCl₃ may have been compromised by exposure to air. | Purchase a new, sealed bottle of high-purity anhydrous AlCl₃. For particularly sensitive reactions, consider subliming the AlCl₃ before use. | |
| Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[13][14] The product ketone complexes with the AlCl₃, effectively removing it from the catalytic cycle.[10][13] | Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the starting material. Optimization may be required. | |
| Incorrect Reaction Temperature: The reaction may have too high of an activation energy for room temperature, or side reactions may occur at elevated temperatures. | Start the reaction at a low temperature (e.g., 0°C) during the addition of AlCl₃ to control the initial exotherm.[15] Then, allow the reaction to slowly warm to room temperature or gently heat as needed. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature profile. | |
| Formation of Unidentified Side Products | Decomposition of Starting Material or Product: The reaction conditions may be too harsh. | Try a milder Lewis acid (e.g., FeCl₃), although this may come at the cost of reaction rate. Also, ensure the reaction temperature is not excessively high. |
| ** intermolecular Reaction:** If the concentration of the starting material is too high, intermolecular acylation can compete with the desired intramolecular cyclization. | Perform the reaction under high-dilution conditions by slowly adding the starting material to the suspension of the Lewis acid in the solvent. This favors the intramolecular pathway. | |
| Reaction Stalls Before Completion | Insufficient Catalyst: As the product forms, it complexes with the AlCl₃, gradually reducing the amount of active catalyst available.[10] | A second addition of a small portion of AlCl₃ mid-reaction can sometimes drive it to completion. This should be done cautiously. |
| Difficult Work-up and Product Isolation | Incomplete Quenching: The aluminum salts can form emulsions or sticky precipitates that complicate extraction. | Proper Quenching Procedure: 1. Cool the reaction mixture in an ice bath. 2. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and keep the resulting aluminum salts dissolved in the aqueous layer.[15] 3. Proceed with the extraction using a suitable organic solvent (e.g., dichloromethane, ethyl acetate). |
III. Experimental Protocols & Visual Guides
Protocol 1: Ensuring Anhydrous Conditions
This protocol outlines the critical steps to prepare for the Friedel-Crafts acylation.
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be thoroughly cleaned and then oven-dried at a minimum of 120°C for at least 4 hours (overnight is ideal).
-
Assembly: Assemble the glassware hot from the oven under a positive pressure of dry nitrogen or argon gas. Use high-vacuum grease on all joints to ensure a tight seal.
-
Inert Atmosphere: Maintain a slight positive pressure of the inert gas throughout the entire experiment, from setup to quenching. A gas bubbler filled with mineral oil is a simple way to monitor this.
-
Solvent Preparation: Use a freshly opened bottle of an appropriate anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane). For ultimate dryness, distill the solvent from a suitable drying agent (e.g., calcium hydride) directly into the reaction flask.
-
Reagent Handling: The starting material, 4-Chloro-1-(2-fluorophenyl)-1-oxobutane, should be assumed to contain trace moisture. If it is a liquid, it can be passed through a small plug of activated alumina. If it is a solid, it can be dried under high vacuum. Anhydrous aluminum chloride is extremely hygroscopic and must be weighed and transferred quickly in a glove box or under a strong stream of inert gas.[7]
Caption: Workflow for establishing anhydrous reaction conditions.
Mechanism: Intramolecular Friedel-Crafts Acylation
The reaction proceeds via the formation of a key acylium ion intermediate.
-
Activation: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the butanone chain, making the acyl carbon more electrophilic.
-
Acylium Ion Formation: The chlorine atom on the acyl chain is abstracted by the AlCl₃, forming a highly reactive acylium ion. This step is facilitated by the intramolecular nature of the reactant.
-
Electrophilic Aromatic Substitution: The electron-rich fluorophenyl ring attacks the electrophilic acylium ion. The fluorine atom is an ortho, para-director, but the position of the acyl chain favors cyclization at the ortho position.
-
Rearomatization: A proton is eliminated from the ring, restoring aromaticity and yielding the AlCl₃ complex of the final product, 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one.
-
Work-up: Aqueous work-up hydrolyzes the aluminum complex to release the final ketone product.[15]
Caption: Key steps in the intramolecular Friedel-Crafts acylation mechanism.
IV. References
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from Beyond Benign.
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from Physics Wallah.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from BYJU'S.
-
Quora. (2018, March 28). Which acid is used in the Friedel-Crafts reaction?. Retrieved from Quora.
-
Ross, J., & Xiao, J. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. Retrieved from University of Liverpool IT Services.
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from Sigma-Aldrich.
-
Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from Benchchem.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from Chemistry Steps.
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from Chemistry LibreTexts.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia.
-
Quora. (2017, December 5). What is the role of anhydrous aluminum chloride in a friedel craft reaction?. Retrieved from Quora.
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from Master Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal.
-
YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from YouTube.
-
Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from Khan Academy.
-
Google Patents. (n.d.). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine. Retrieved from Google Patents.
-
Quora. (2015, March 29). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?. Retrieved from Quora.
-
BLDpharm. (n.d.). 881189-75-9|6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one. Retrieved from BLDpharm.
-
Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from Beilstein Journals.
-
Reddit. (2024, November 30). Friedel-Crafts alkylation problem. Retrieved from Reddit.
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from Scribd.
-
Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone. Retrieved from Google Patents.
-
Lead Sciences. (n.d.). 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one. Retrieved from Lead Sciences.
Sources
- 1. 881189-75-9|6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one - Lead Sciences [lead-sciences.com]
- 4. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 5. byjus.com [byjus.com]
- 6. quora.com [quora.com]
- 7. beyondbenign.org [beyondbenign.org]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. Friedel-Crafts Acylation [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Unexpected NMR Peaks in 4-Chloro-1-(2-fluorophenyl)-1-oxobutane
Welcome to the technical support center for 4-Chloro-1-(2-fluorophenyl)-1-oxobutane. This guide is designed for researchers, scientists, and drug development professionals who utilize this key intermediate and may encounter unexpected signals in their Nuclear Magnetic Resonance (NMR) spectra. As your virtual application scientist, I will provide in-depth, field-proven insights to help you identify the root cause of these spectral artifacts and ensure the integrity of your results.
This guide is structured as a series of frequently asked questions (FAQs) that directly address common issues encountered during the analysis of this compound. We will delve into the causality behind these issues and provide validated protocols for diagnosis and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I see extra peaks in the aromatic region of my ¹H NMR spectrum. What could they be?
A1: Root Cause Analysis & Identification of Regioisomers
The most probable cause for unexpected signals in the aromatic region (typically 6.8-8.0 ppm) is the presence of regioisomers . 4-Chloro-1-(2-fluorophenyl)-1-oxobutane is commonly synthesized via a Friedel-Crafts acylation reaction between 2-fluoroanisole or a related fluorobenzene derivative and 4-chlorobutyryl chloride.[1][2] While the fluorine atom is an ortho-, para- director, the reaction conditions can sometimes lead to the formation of minor amounts of other isomers.
The primary directing group is the fluorine atom, which is deactivating yet ortho-, para-directing. The major product is the ortho-substituted isomer (1-(2-fluorophenyl)). However, depending on the precise starting material and reaction conditions, you may also form the para-isomer (1-(4-fluorophenyl)) or even the meta-isomer (1-(3-fluorophenyl)). Each of these isomers will present a unique set of signals in the aromatic region of the ¹H NMR spectrum.[3]
Troubleshooting Workflow: Identifying Aromatic Impurities
Caption: Workflow for identifying regioisomeric impurities.
Experimental Protocol: 2D NMR for Isomer Identification
-
Sample Preparation: Prepare a concentrated sample of your purified compound (~15-20 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H Spectrum: Obtain a high-resolution 1D proton spectrum to identify all aromatic signals.
-
Acquire ¹H-¹H COSY: This experiment will reveal which protons are coupled to each other. Protons on the same aromatic ring will show cross-peaks, helping to define the individual spin systems for each isomer.
-
Acquire ¹H-¹³C HMBC: The Heteronuclear Multiple Bond Correlation experiment is crucial. It shows correlations between protons and carbons that are 2-3 bonds away. Look for correlations from the aromatic protons to the carbonyl carbon (~190-200 ppm). The specific pattern of these long-range correlations is unique to each isomer and provides definitive structural evidence.[4]
| Isomer | Expected Aromatic ¹H NMR Pattern | Key HMBC Correlation |
| Ortho (Target) | Complex multiplet pattern for 4 protons. | Proton ortho to carbonyl correlates to carbonyl carbon. |
| Para | Two distinct doublets of doublets (AA'BB' system). | Both aromatic proton signals will show a correlation to the carbonyl carbon. |
| Meta | More complex pattern, potentially four distinct multiplets. | Only one proton ortho to the acyl group will show a strong correlation to the carbonyl carbon. |
Q2: There are unexpected signals in the aliphatic region (1-4 ppm). What is their likely origin?
A2: Identifying Aliphatic Impurities
Unexpected peaks in the aliphatic region are typically due to residual starting materials, solvents used during the reaction or purification, or side-products.
-
Residual Solvents: Solvents like diethyl ether, ethyl acetate, dichloromethane (DCM), or hexane are common culprits and have characteristic chemical shifts.[5][6][7]
-
Unreacted Starting Materials: The starting material, 4-chlorobutyryl chloride, is highly reactive and hydrolyzes easily to 4-chlorobutyric acid.[8][9] Both may be present in trace amounts.
-
Side-Products: Intramolecular cyclization of the product can lead to the formation of a cyclic ketone, which would have a different aliphatic proton signature.
Table of Common Aliphatic Impurities and their ¹H Chemical Shifts (in CDCl₃)
| Compound | Protons | Chemical Shift (ppm) | Multiplicity |
| Diethyl Ether | -CH₂- | ~3.48 | Quartet |
| -CH₃ | ~1.21 | Triplet | |
| Ethyl Acetate | -O-CH₂- | ~4.12 | Quartet |
| -CO-CH₃ | ~2.05 | Singlet | |
| -CH₃ | ~1.26 | Triplet | |
| Dichloromethane | -CH₂- | ~5.30 | Singlet |
| Hexane | -CH₂- / -CH₃ | ~1.25 / ~0.88 | Multiplet / Triplet |
| 4-Chlorobutyric Acid | α-CH₂ | ~2.55 | Triplet |
| β-CH₂ | ~2.15 | Quintet | |
| γ-CH₂ | ~3.65 | Triplet | |
| -COOH | ~10-12 (very broad) | Singlet |
Note: Chemical shifts can vary slightly depending on concentration and sample matrix.
Experimental Protocol: Spiking Experiment
A spiking experiment is a definitive method to confirm the identity of a suspected impurity.
-
Acquire Reference Spectrum: Obtain a ¹H NMR spectrum of your sample.
-
Spike the Sample: Add a very small amount (e.g., a few microliters of a dilute solution) of the suspected impurity (e.g., ethyl acetate) directly to the NMR tube.
-
Re-acquire Spectrum: Re-run the ¹H NMR. If the peak you suspected corresponds to the added compound, its integration will increase significantly relative to the other peaks in the spectrum.
Q3: I have a singlet that disappears upon adding D₂O. What is it?
A3: Identifying Exchangeable Protons
This is a classic NMR experiment to identify labile protons, such as those in -OH or -NH groups, or acidic protons.[10] When you add a drop of deuterium oxide (D₂O) to your NMR sample and shake it, any labile protons (¹H) will exchange with deuterium (²H). Since deuterium is not observed in a standard ¹H NMR experiment, the corresponding peak will disappear or significantly decrease in intensity.
In the context of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane analysis, this disappearing peak is almost certainly one of two things:
-
Water (H₂O): The most common exchangeable proton. It usually appears as a singlet around 1.56 ppm in CDCl₃ but can shift depending on the solvent and sample conditions.[7]
-
4-Chlorobutyric Acid: The hydrolysis product of the 4-chlorobutyryl chloride starting material.[9] Its carboxylic acid proton is very acidic and will exchange rapidly. This peak is typically very broad and appears far downfield (10-12 ppm), but its chemical shift is highly concentration-dependent.
Troubleshooting Workflow: D₂O Exchange
Caption: Logic diagram for a D₂O exchange experiment.
Q4: The integration of my peaks doesn't match the expected proton ratios. Why?
A4: Addressing Integration Inaccuracies
Correct peak integration is fundamental for structural confirmation and purity assessment. If your integrals are incorrect, consider the following causes:
-
Overlapping Impurities: This is the most common chemical reason. A small impurity peak hiding under a larger product peak will artificially inflate the integration of that signal. Refer to Q1 and Q2 for identifying potential impurities.
-
Phasing and Baseline Errors: These are the most common processing errors. An improperly phased spectrum or a distorted baseline will lead to significant integration errors. Always manually phase and perform a baseline correction on your spectrum before integrating.
-
Insufficient Relaxation Delay (d1): Protons in different chemical environments relax back to their equilibrium state at different rates (this is the T₁ relaxation time). For an accurate, quantitative NMR measurement, the relaxation delay (d1) in your experiment should be at least 5 times the longest T₁ of any proton in your molecule. Aromatic and carbonyl-adjacent protons often have longer T₁ values. If d1 is too short, these signals may not fully relax between scans, leading to their integrals being artificially low.
Protocol for Improving Integration Accuracy
-
Reprocess Data: Carefully re-phase and apply a multipoint baseline correction to your existing spectrum.
-
Check for Underlying Peaks: Zoom in on the base of each peak to look for small, overlapping signals that could be from an impurity.
-
Run a Quantitative NMR Experiment: If accuracy is critical, set up a new experiment.
-
Set a long relaxation delay: A d1 of 30 seconds is generally sufficient for most small molecules to ensure full relaxation.
-
Ensure a 90° pulse angle: Check your instrument's calibrated pulse width.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
By systematically addressing these potential issues, you can confidently troubleshoot unexpected NMR peaks and ensure the quality and accuracy of your experimental data for 4-Chloro-1-(2-fluorophenyl)-1-oxobutane.
References
-
Chemsrc. 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | CAS#:2823-19-0.[Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.[Link]
-
PubChem. 4-Chlorobutyryl chloride | C4H6Cl2O.[Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[Link]
-
Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.[Link]
-
University of Rochester Chemistry. Troubleshooting 1H NMR Spectroscopy.[Link]
-
Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities.[Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.[Link]
-
Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.[Link]
-
ResearchGate. Interpretation of 1 H-NMR spectrum of Friedel- Craft acylation product.[Link]
Sources
- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 2. byjus.com [byjus.com]
- 3. alexandonian.com [alexandonian.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. carlroth.com [carlroth.com]
- 8. guidechem.com [guidechem.com]
- 9. 4-Chlorobutyryl Chloride | High Purity | For Research [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of Biological Activity: Haloperidol versus its Synthetic Precursor, 4-Chloro-1-(2-fluorophenyl)-1-oxobutane
An Examination of Structure-Activity Relationships in Antipsychotic Drug Action
This guide provides a detailed comparison of the biological activities of the well-established typical antipsychotic drug, Haloperidol, and one of its key synthetic precursors, 4-Chloro-1-(2-fluorophenyl)-1-oxobutane. By contrasting a highly active pharmaceutical ingredient with its structurally simpler intermediate, we aim to illuminate the critical role of specific chemical moieties in conferring potent pharmacological effects, particularly at the dopamine D2 receptor. This analysis is designed for researchers in pharmacology, medicinal chemistry, and drug development, offering insights into the principles of structure-activity relationships (SAR) that govern the efficacy of antipsychotic agents.
Introduction: From Inactive Precursor to Potent Neuroleptic
Haloperidol is a high-potency, first-generation antipsychotic medication that has been a cornerstone in the treatment of schizophrenia and other psychotic disorders for decades.[1] Its therapeutic effects are primarily attributed to its strong antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[1][2][3]
In contrast, 4-Chloro-1-(2-fluorophenyl)-1-oxobutane is a chemical intermediate used in the synthesis of Haloperidol and related butyrophenone compounds.[4] While crucial for the chemical construction of the final drug, it is not recognized as a pharmacologically active agent in its own right. This comparison, therefore, is not of two competing drugs, but of a final product and its building block, providing a clear and compelling case study in drug design and the necessity of the pharmacophore—the precise three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity.
Chemical Structures: The Genesis of Activity
The profound difference in biological activity between Haloperidol and its precursor stems directly from their distinct molecular structures.
-
4-Chloro-1-(2-fluorophenyl)-1-oxobutane: A relatively simple butyrophenone derivative. Its key features are a fluorophenyl group and a chloro-substituted butyl chain. The terminal chlorine atom serves as a reactive site (a leaving group) for the subsequent synthetic step.
-
Haloperidol: The synthesis involves reacting 4-Chloro-1-(2-fluorophenyl)-1-oxobutane with 4-(4-chlorophenyl)-4-hydroxypiperidine. This step replaces the terminal chlorine with a complex piperidine moiety. This addition is what creates the active pharmacophore.
The critical structural features present in Haloperidol, and absent in its precursor, are the tertiary amine within the piperidine ring and the hydroxyl group attached to the same ring. These groups are pivotal for high-affinity binding to the dopamine D2 receptor.[5]
Comparative Pharmacodynamics: A Tale of Two Affinities
The central tenet of Haloperidol's action is its high affinity for the dopamine D2 receptor, where it acts as an antagonist or inverse agonist.[2][6] This blockade is believed to temper the hyperactivity of dopaminergic pathways implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] Haloperidol also exhibits affinity for other receptors, including α1-adrenergic and sigma receptors, which contribute to its overall pharmacological profile and side effects.[7]
Conversely, 4-Chloro-1-(2-fluorophenyl)-1-oxobutane is expected to show negligible affinity for the D2 receptor or other CNS targets. Lacking the necessary functional groups for receptor recognition and binding, it does not possess the antipsychotic, neuroleptic, or antiemetic properties of Haloperidol.[6] Any biological interaction would likely be non-specific and occur only at concentrations far exceeding those relevant for therapeutic action.
Table 1: Comparative Receptor Binding Profile
| Compound | Dopamine D2 Receptor Affinity (Ki) | Primary Mechanism of Action | Expected Antipsychotic Activity |
|---|---|---|---|
| Haloperidol | ~1-2 nM | D2 Receptor Antagonist | High |
| 4-Chloro-1-(2-fluorophenyl)-1-oxobutane | >10,000 nM (predicted/inactive) | Synthetic Intermediate | None |
Note: Ki values for Haloperidol can vary based on assay conditions.[8][9] The value for the precursor is an expected value based on its structure, indicating no significant binding at physiological concentrations.
Section 4: Experimental Validation of Biological Activity
To empirically demonstrate the stark differences in biological activity, standardized in vitro and in vivo pharmacological assays are employed. These protocols serve to validate the SAR principles discussed.
In Vitro Protocol: Dopamine D2 Receptor Competitive Binding Assay
Objective: To quantify and compare the binding affinity (Ki) of Haloperidol and 4-Chloro-1-(2-fluorophenyl)-1-oxobutane for the dopamine D2 receptor.
Causality: This assay directly measures the interaction between a compound and its primary therapeutic target. A high affinity (low Ki value) for the D2 receptor is a strong predictor of antipsychotic potency for typical neuroleptics.[10] The use of a radiolabeled ligand (e.g., [3H]Spiperone or [3H]Raclopride) that is known to bind to the D2 receptor with high affinity allows for the quantification of displacement by a test compound.
Methodology:
-
Tissue Preparation: A membrane fraction rich in D2 receptors is prepared, typically from porcine or rat striatum, or from cultured cells engineered to express the human D2 receptor.[11]
-
Assay Setup: In a multi-well plate, the receptor preparation is incubated with a fixed concentration of a D2-selective radioligand (e.g., [3H]Spiperone).
-
Competitive Displacement: Increasing concentrations of the test compounds (Haloperidol or the precursor) are added to the wells. A control group with no test compound establishes total binding, and another set with a high concentration of a known D2 antagonist (e.g., unlabeled Haloperidol or Butaclamol) determines non-specific binding.
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, corresponding to the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Expected Outcome:
-
Haloperidol: Will exhibit a low nanomolar IC50 and Ki value, demonstrating high-affinity binding.
-
4-Chloro-1-(2-fluorophenyl)-1-oxobutane: Will fail to displace the radioligand significantly, even at high micromolar concentrations, resulting in an undetermined or extremely high Ki value.
In Vivo Protocol: Apomorphine-Induced Stereotypy in Rats
Objective: To assess the functional D2 receptor antagonism in vivo.
Causality: Apomorphine is a potent dopamine receptor agonist that, when administered to rodents, induces characteristic stereotyped behaviors (e.g., sniffing, gnawing, licking) by stimulating D2 receptors. A compound with D2 antagonist properties, like Haloperidol, will block these effects. This model provides a functional, whole-organism correlate to the in vitro binding data and is a classic screening method for antipsychotic potential.[10]
Methodology:
-
Animal Acclimation: Male Wistar or Sprague-Dawley rats are acclimated to the testing environment.
-
Compound Administration: Animals are divided into groups. One group receives a vehicle control, another receives Haloperidol (at a range of doses, e.g., 0.1-1.0 mg/kg, intraperitoneally), and a third group receives the precursor compound (at a high dose).
-
Dopamine Agonist Challenge: After a set pretreatment time (e.g., 30-60 minutes), all animals are administered a challenge dose of apomorphine (e.g., 1.0 mg/kg, subcutaneously).
-
Behavioral Observation: Immediately following the apomorphine injection, animals are placed in individual observation cages. Their behavior is scored by a trained observer (blinded to the treatment) at regular intervals (e.g., every 5-10 minutes for 1 hour) using a standardized rating scale for stereotypy.
-
Data Analysis: The stereotypy scores are summed over the observation period for each animal. The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups.
Expected Outcome:
-
Haloperidol: Will produce a dose-dependent reduction in apomorphine-induced stereotypy scores, demonstrating functional D2 receptor blockade in the CNS.
-
4-Chloro-1-(2-fluorophenyl)-1-oxobutane: Will have no significant effect on the stereotyped behaviors induced by apomorphine, indicating a lack of D2 antagonist activity in vivo.
Visualization of Pathways and Processes
Diagrams help to clarify the structure-activity relationship and the experimental workflows used to verify it.
Caption: Structure-Activity Relationship (SAR) from precursor to Haloperidol.
Caption: Experimental workflow for the D2 receptor competitive binding assay.
Conclusion
The comparison between Haloperidol and its synthetic precursor, 4-Chloro-1-(2-fluorophenyl)-1-oxobutane, offers a definitive illustration of the structure-activity relationship in pharmacology. While the precursor provides the necessary butyrophenone backbone, it is devoid of the specific functional groups that constitute the pharmacophore required for interaction with the dopamine D2 receptor. The addition of the 4-(4-chlorophenyl)-4-hydroxypiperidine moiety transforms an inactive chemical intermediate into a potent antipsychotic agent.
This guide underscores that biological activity is not an inherent property of a molecule's elemental composition but arises from the precise three-dimensional arrangement of its atoms. For researchers in drug development, this case study reinforces the foundational principle that rational drug design depends on identifying and optimizing these key pharmacophoric features to achieve desired therapeutic effects. The experimental protocols detailed herein represent the standard, validated methods used to confirm these activity profiles, moving from theoretical SAR to empirical evidence.
References
-
LookChem. Cas 2823-19-0, 4-CHLORO-1-(2-FLUOROPHENYL). [Link]
-
GlobalRx. Clinical Profile of Haloperidol USP. [Link]
-
Wikipedia. Haloperidol. [Link]
-
Seeman, P., & Van Tol, H. H. (1995). Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand. PubMed. [Link]
-
Silva, L. F., et al. (2019). Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Lik. Frontiers in Pharmacology. [Link]
-
News-Medical. Haloperidol Pharmacology. [Link]
-
de Oliveira, R. J., et al. (2023). Antipsychotic Haloperidol Binding to the Human Dopamine D3 Receptor: Beyond Docking Through QM/MM Refinement Toward the Design of improved Schizophrenia Medicines. ResearchGate. [Link]
-
Singh, S., & Bista, D. (2023). Haloperidol. StatPearls - NCBI Bookshelf. [Link]
-
PubMed. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. [Link]
-
Arnt, J. (1995). Screening models for antipsychotic drugs. ResearchGate. [Link]
Sources
- 1. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 4. Cas 2823-19-0,4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Haloperidol - Wikipedia [en.wikipedia.org]
- 8. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Chloro-1-(2-fluorophenyl)-1-oxobutane proper disposal procedures
This guide outlines the critical safety, stabilization, and disposal protocols for 4-Chloro-1-(2-fluorophenyl)-1-oxobutane (CAS: 2823-19-0).[1][2][3][4]
As a Senior Application Scientist, I must emphasize that this compound is not merely "organic waste." It is a dual-halogenated alkylating agent .[1][2][3][4] Its disposal requires a specific waste stream capable of managing Hydrofluoric Acid (HF) emissions during incineration.[1][2][4] Standard organic waste streams often lack the necessary scrubbers, leading to potential regulatory violations and equipment corrosion.[1][3][4]
Part 1: Compound Profile & Hazard Logic[1][2][4][5]
Effective disposal begins with understanding the chemical behavior that dictates safety protocols.[1][3][4]
Chemical Identity & Physical Data
| Property | Specification | Operational Implication |
| Chemical Name | 4-Chloro-1-(2-fluorophenyl)-1-oxobutane | Also known as |
| CAS Number | 2823-19-0 | Use this for waste manifest verification.[1][2][3][4] |
| Molecular Formula | C₁₀H₁₀ClFO | Contains Chlorine (HCl precursor) and Fluorine (HF precursor).[1][2][3][4] |
| Flash Point | ~127.8°C (Closed Cup) | Class IIIB Combustible Liquid.[1][2][3][4] High flash point reduces immediate fire risk but does not negate flammability.[1][3][4] |
| Reactivity | Alkylating Agent | The terminal chloro-group is susceptible to nucleophilic attack (e.g., amines, thiols, DNA).[1][2][3][4] |
The "Why" Behind the Protocol
-
Hydrofluoric Acid (HF) Generation: Upon combustion, the fluorine atom on the phenyl ring mineralizes to HF.[1][3][4] Standard incinerators may suffer refractory damage if not equipped with wet scrubbers.[1][3][4] You must segregate this into "Halogenated Waste."[1][3][4]
-
Alkylation Toxicity: The 4-chloroalkyl chain allows this molecule to alkylate biological macromolecules.[1][2][3][4] It is a potential mutagen.[1][3][4] Skin contact requires immediate decontamination, not just rinsing.[1][3][4]
Part 2: Pre-Disposal Stabilization & Segregation[1][2][3]
CRITICAL SAFETY WARNING: Do not mix this compound with strong oxidizers (e.g., Chromic acid, Nitric acid) or strong bases (e.g., Sodium Hydroxide).[1][3][4]
-
Oxidizers: Can lead to uncontrolled exothermic oxidation.[1][4]
-
Bases: Can induce rapid hydrolysis or polymerization, pressurizing waste containers.[1][3][4]
Segregation Strategy
-
Stream: High-BTU Halogenated Organic Waste .
-
Compatibility: Compatible with Methylene Chloride, Chloroform, and other halogenated solvents.[1][3][4]
-
Incompatibility: Do NOT mix with "Non-Halogenated" streams (e.g., Acetone, Ethanol).[1][3][4] Even trace amounts of Fluorine can downgrade a non-halogenated load, significantly increasing disposal costs and rejection risk at the facility.[1][3][4]
Part 3: Step-by-Step Disposal Protocol
This protocol ensures a self-validating safety loop from the bench to the loading dock.[1][2][4]
Step 1: Personal Protective Equipment (PPE) Selection[1][2][3]
-
Hand Protection: Standard Nitrile gloves may offer insufficient breakthrough time for prolonged exposure.[1][4]
-
Respiratory: If handling large open volumes (>500 mL) outside a fume hood, use a half-mask respirator with Organic Vapor (OV) cartridges.[1][2][3]
Step 2: Waste Container Preparation[1][2][3]
-
Select Container: Use High-Density Polyethylene (HDPE) or fluorinated HDPE carboys.[1][2][3][4] Avoid glass if possible to prevent breakage during transport, though borosilicate glass is chemically compatible.[1][3][4]
Step 3: Bench-Level Transfer[1][2][3][4]
-
Quenching (If in reaction mixture): If the compound is residual in a reaction mixture containing unreacted reagents (e.g., Aluminum Chloride from Friedel-Crafts), quench carefully with ice/water before adding to the organic waste drum.[1][2][3][4]
-
Transfer: Pour using a wide-mouth funnel to prevent splashing.
-
Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., Dichloromethane).[1][2][3][4] Add rinsate to the same Halogenated Waste container.
Part 4: Waste Stream Decision Logic (Visualization)
The following diagram illustrates the critical decision nodes for disposing of this specific fluorinated intermediate.
Figure 1: Decision matrix for segregating fluorinated aromatic intermediates. Note the critical intervention to prevent contamination of non-halogenated streams.
Part 5: Regulatory & Logistics[1][2][10]
When handing this waste off to your EHS (Environmental Health & Safety) department or external vendor (e.g., Veolia, Clean Harbors), provide the following data to ensure compliance.
-
RCRA Status: While not explicitly listed (i.e., no specific "U" or "P" code for this CAS), it is regulated as a Characteristic Waste if it exhibits toxicity, but universally managed as Halogenated Solvent Waste in lab settings.[1][3][4]
-
DOT Shipping Name (for pure substance):
-
Disposal Method Code: INCIN (Incineration).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76966, 4-Chloro-1-(2-fluorophenyl)-1-butanone.[1][2][3][4] Retrieved from [Link][1][2][3][4]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1][2][4] Retrieved from [Link]
-
American Chemical Society (2023). Identifying and Handling Halogenated Organic Waste in Academic Laboratories.[1][3][4] Retrieved from [Link][1][2][3][4]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | 2823-19-0 [chemicalbook.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. wku.edu [wku.edu]
- 9. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 10. wmsolutions.com [wmsolutions.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 4-Chloro-1-(2-fluorophenyl)-1-oxobutane,(CAS# 2823-19-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 13. 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | CAS#:2823-19-0 | Chemsrc [chemsrc.com]
- 14. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
